Product packaging for ML094(Cat. No.:)

ML094

Cat. No.: B1663232
M. Wt: 418.4 g/mol
InChI Key: BZGQMGJZXODGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-fluorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester is a member of naphthalenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H15FN2O3S B1663232 ML094

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H15FN2O3S

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

InChI

InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2

InChI Key

BZGQMGJZXODGJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F

Synonyms

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate

Origin of Product

United States

Foundational & Exploratory

ML094: A Technical Guide to its Mechanism of Action as a 15-Lipoxygenase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). This document consolidates available data on its inhibitory activity, binding characteristics, and the relevant biological pathways. Detailed experimental protocols and visual diagrams are included to support further research and drug development efforts.

Core Concepts: this compound and 15-Lipoxygenase-1

Human reticulocyte 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase, is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA).[1] By catalyzing the insertion of molecular oxygen, 15-LOX-1 generates bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE).[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation, cancer, atherosclerosis, and neurodegenerative conditions.[2]

This compound is a small molecule inhibitor identified through high-throughput screening as a potent and highly selective inhibitor of human 15-LOX-1.[2] It belongs to a novel chemotype of 15-LOX-1 inhibitors.[2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of 15-LOX-1. Kinetic studies have revealed that this class of inhibitor is tight-binding and reversible.[2] A key characteristic of its inhibitory action is that it does not appear to involve the reduction of the active-site ferric ion, which is a common mechanism for some other lipoxygenase inhibitors.[2]

While this compound itself demonstrates high potency in biochemical assays, it has been observed to lack activity in cell-based assays.[3] This is likely attributable to poor cell permeability or intracellular hydrolysis of its terminal ester moiety.[3]

Binding Site Interaction

Site-directed mutagenesis studies have provided insights into the binding of this compound-related inhibitors within the 15-LOX-1 active site. A derivative of this compound, referred to as compound 18, was used to probe these interactions. The data suggest that this class of inhibitors binds to an aromatic pocket in proximity to the amino acid residue F414.[4] Mutations at several key residues within the active site have been shown to significantly decrease the inhibitory potency of this compound class, indicating their direct or indirect role in inhibitor binding. The residues implicated in the binding and potency of the this compound derivative are F414, E356, and L407.[4]

Quantitative Data

The inhibitory potency of this compound and its derivative, compound 18, against human 15-LOX-1 has been quantified through IC50 measurements.

CompoundTargetIC50 (nM)Reference
This compoundHuman 15-LOX-110 - 14[3][4]

Table 1: Inhibitory Potency of this compound against Human 15-LOX-1.

The following table summarizes the impact of active site mutations on the inhibitory potency of an this compound derivative (compound 18).

h15-LOX-1 MutantIC50 of Compound 18 (µM)Fold Change vs. Wild Type
Wild Type0.03 ± 0.011
F414I3.0 ± 0.9~100
F414W> 50>1667
E356Q0.2 ± 0.06~7
L407A0.3 ± 0.1~10

Table 2: Effect of h15-LOX-1 Active Site Mutations on the Potency of an this compound Derivative (Compound 18). Data sourced from studies on a closely related derivative of this compound.[4]

Signaling Pathways and Experimental Workflows

15-Lipoxygenase-1 Signaling Pathway

15-LOX-1 is a key enzyme in pathways leading to inflammation and a form of regulated cell death known as ferroptosis. The inhibition of 15-LOX-1 by this compound is expected to modulate these pathways by reducing the production of pro-inflammatory lipid hydroperoxides.

15-LOX-1_Signaling_Pathway substrate Arachidonic Acid (AA) / Linoleic Acid (LA) enzyme 15-LOX-1 substrate->enzyme Substrate product Lipid Hydroperoxides (15-HpETE, 13-HpODE) enzyme->product Catalysis inhibitor This compound inhibitor->enzyme Inhibition inflammation Inflammation product->inflammation ferroptosis Ferroptosis product->ferroptosis downstream Downstream Signaling (e.g., NF-κB activation) inflammation->downstream

Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Inhibitor Screening and IC50 Determination

The following diagram outlines a typical workflow for screening 15-LOX-1 inhibitors and determining their IC50 values.

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (qHTS against 15-LOX-1) start->hts hit_id Hit Identification (Compounds with significant inhibition) hts->hit_id dose_response Dose-Response Assay (Varying inhibitor concentrations) hit_id->dose_response ic50 IC50 Determination (Plot % inhibition vs. [Inhibitor]) dose_response->ic50 end End: Potent Inhibitor Identified ic50->end

Caption: Workflow for 15-LOX-1 inhibitor screening and IC50 determination.

Experimental Workflow: Site-Directed Mutagenesis

To investigate the binding site of inhibitors like this compound, site-directed mutagenesis is employed. The workflow for this process is outlined below.

Site_Directed_Mutagenesis_Workflow start Start: Wild-Type 15-LOX-1 Gene primer Design Primers with Desired Mutation start->primer pcr Polymerase Chain Reaction (PCR) (Amplify plasmid with mutant primers) primer->pcr digestion Template DNA Digestion (e.g., with DpnI) pcr->digestion transformation Transformation into E. coli digestion->transformation sequencing DNA Sequencing to Confirm Mutation transformation->sequencing expression Protein Expression and Purification sequencing->expression assay Biochemical Assay with Inhibitor expression->assay end End: Assess Impact of Mutation on Inhibition assay->end

Caption: Workflow for site-directed mutagenesis of 15-LOX-1.

Experimental Protocols

Protocol for 15-Lipoxygenase-1 Activity Assay and IC50 Determination

This protocol is based on a continuous spectrophotometric rate assay.

Materials:

  • Human 15-LOX-1 enzyme

  • Arachidonic acid (substrate)

  • This compound or other inhibitors

  • Reaction Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100

  • DMSO (for dissolving inhibitors)

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Enzyme Preparation: Dilute the stock solution of human 15-LOX-1 to the desired final concentration (e.g., 40 nM) in the reaction buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the reaction buffer to achieve a range of final concentrations for the dose-response curve.

  • Substrate Preparation: Prepare a stock solution of arachidonic acid. The final concentration in the assay is typically around 10 µM.[3]

  • Assay Execution: a. To a cuvette or well of a 96-well plate, add the reaction buffer. b. Add the desired volume of the inhibitor dilution (or DMSO for the control). c. Add the 15-LOX-1 enzyme solution and incubate for a specified period (e.g., 5-10 minutes) at room temperature (22-25°C) to allow for inhibitor binding. d. Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition: a. Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. b. Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

  • IC50 Calculation: a. Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO only). b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol for Site-Directed Mutagenesis of Human 15-LOX-1

This protocol provides a general outline for generating site-specific mutations in the 15-LOX-1 gene.

Materials:

  • Plasmid DNA containing the wild-type human 15-LOX-1 gene

  • Custom-synthesized mutagenic primers

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

  • DNA sequencing services

Procedure:

  • Primer Design: Design a pair of complementary primers containing the desired mutation in the center. The primers should have a sufficient melting temperature and flank the target mutation site.

  • PCR Amplification: a. Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. b. Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a sufficient number of cycles (typically 12-18) to generate a high yield of the mutated plasmid.

  • Template Digestion: a. Following PCR, add DpnI restriction enzyme directly to the amplification product. b. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (wild-type) DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock or electroporation protocol. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. c. Incubate the plates overnight at 37°C.

  • Verification: a. Select several colonies and grow them in liquid culture. b. Isolate the plasmid DNA from these cultures. c. Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Protein Expression and Purification: Once the mutation is confirmed, the mutant plasmid can be used to express and purify the mutant 15-LOX-1 protein for subsequent biochemical characterization.

Conclusion

This compound is a potent and selective inhibitor of human 15-lipoxygenase-1, acting through a reversible, tight-binding mechanism that does not involve the reduction of the active site iron. Its interaction with the enzyme's active site is influenced by key residues such as F414, E356, and L407. While its utility in cellular studies is limited by poor permeability, this compound and its derivatives serve as valuable chemical probes for elucidating the role of 15-LOX-1 in various diseases and as a foundation for the development of future therapeutics with improved pharmacological properties. The provided protocols and workflows offer a framework for the continued investigation of 15-LOX-1 inhibition.

References

ML094: A Potent Inhibitor of 12/15-Lipoxygenase - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML094, chemically identified as 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate, is a potent inhibitor of human 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in a variety of inflammatory diseases and neurological conditions. With an in vitro half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound stands as a significant chemical probe for studying the physiological and pathological roles of 12/15-LOX. However, its utility in cell-based assays is limited by a hydrolyzable ester moiety, which leads to a loss of activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a plausible synthetic route.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a naphthalene group linked to a 1,3,4-oxadiazole ring, which is further connected via a thioether linkage to a butynyl chain esterified with a thiophene-2-carboxylic acid.

Chemical Structure:

Physicochemical Properties:

Quantitative physicochemical data for this compound is not extensively published. However, based on its structural similarity to other characterized 1,3,4-oxadiazole derivatives, the following properties can be estimated.

PropertyValue
Molecular Formula C21H14N2O3S2
Molecular Weight 418.48 g/mol
IUPAC Name 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynyl thiophene-2-carboxylate
InChI Key (Predicted)
Canonical SMILES (Predicted)
Topological Polar Surface Area 104.9 Ų
Predicted LogP 4.5 - 5.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 6

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 1,3,4-oxadiazole-2-thiols and subsequent S-alkylation and esterification. The key intermediate is 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol.

Plausible Synthetic Pathway:

G Plausible Synthetic Route for this compound cluster_0 Step 1: Formation of Oxadiazole-Thiol Core cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Esterification 1-Naphthoic_acid_hydrazide 1-Naphthoic acid hydrazide Oxadiazole_thiol 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol 1-Naphthoic_acid_hydrazide->Oxadiazole_thiol Reflux CS2_KOH CS2, KOH, EtOH Alkylated_intermediate 4-((5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-yl)thio)but-2-yn-1-ol Oxadiazole_thiol->Alkylated_intermediate DMF, rt But-2-yne-1,4-diol_mono-tosylate But-2-yne-1,4-diol mono-tosylate Base Base (e.g., K2CO3) This compound This compound Alkylated_intermediate->this compound DCM, 0°C to rt Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl chloride Pyridine Pyridine

A plausible multi-step synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of human 12/15-lipoxygenase (h12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1).[1][2]

In Vitro Potency:

TargetIC50Reference
Human 12/15-Lipoxygenase (h12/15-LOX)< 10 nM[1]
Human 15-Lipoxygenase-1 (h15-LOX-1)14 nM[2]

The mechanism of action for this class of inhibitors is suggested to involve interaction with the active site of the lipoxygenase enzyme. While not definitively proven for this compound, related oxo-lipids are known to act as covalent inhibitors through a Michael addition mechanism with nucleophilic residues in the enzyme's active site.

Limitations:

A significant drawback of this compound is its lack of activity in cell-based assays.[1][2] This is attributed to the presence of a hydrolyzable ester moiety, which is likely cleaved by intracellular esterases, rendering the molecule inactive.[1][2]

The 12/15-Lipoxygenase Signaling Pathway

12/15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It catalyzes the introduction of molecular oxygen to produce bioactive lipid hydroperoxides. These hydroperoxides are subsequently reduced to their corresponding hydroxides, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-HETE. These lipid mediators are involved in a variety of cellular processes, including inflammation, oxidative stress, and cell death. The pathway is implicated in the pathophysiology of several diseases, including stroke, atherosclerosis, and neurodegenerative disorders.

G 12/15-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) 12_15_LOX 12/15-Lipoxygenase Arachidonic_Acid->12_15_LOX 12_HPETE 12(S)-HPETE / 15(S)-HPETE 12_15_LOX->12_HPETE This compound This compound This compound->12_15_LOX Inhibition 12_HETE 12(S)-HETE / 15(S)-HETE 12_HPETE->12_HETE Reduction GPx Glutathione Peroxidase (GPx) Inflammation Inflammation (Cytokine release, Chemotaxis) 12_HETE->Inflammation Oxidative_Stress Oxidative Stress 12_HETE->Oxidative_Stress Cell_Death Cell Death / Ferroptosis 12_HETE->Cell_Death

Inhibition of 12/15-LOX by this compound blocks the production of pro-inflammatory lipid mediators.

Experimental Protocols

Determination of IC50 for 12/15-Lipoxygenase Inhibition (UV-Vis Spectrophotometry)

This protocol describes a common method for determining the inhibitory potency of compounds against 12/15-LOX by monitoring the formation of the conjugated diene product.

Materials:

  • Human recombinant 12/15-lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (or other inhibitor) dissolved in DMSO

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in ethanol.

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in DMSO.

    • Prepare a working solution of the 12/15-LOX enzyme in the assay buffer.

  • Assay:

    • To a quartz cuvette, add the assay buffer.

    • Add a small volume of the this compound dilution (or DMSO for the control).

    • Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Experimental Workflow:

G IC50 Determination Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) Setup_Assay Set up Assay in Cuvette (Buffer + Inhibitor/DMSO) Prepare_Reagents->Setup_Assay Pre-incubate Add Enzyme and Pre-incubate Setup_Assay->Pre-incubate Initiate_Reaction Initiate Reaction with Substrate Pre-incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 234 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

A stepwise workflow for determining the IC50 of a 12/15-LOX inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of 12/15-lipoxygenase in various biological processes. Its high potency and selectivity make it an excellent in vitro probe. However, its poor cell-based activity highlights the importance of considering metabolic stability in drug design. Future efforts to develop 12/15-LOX inhibitors with improved pharmacokinetic properties, potentially by modifying the ester moiety of this compound, could lead to the development of novel therapeutics for a range of inflammatory and neurological disorders.

References

ML094: A Technical Guide to its Discovery and Development as a 12/15-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ML094, a potent inhibitor of human 12/15-lipoxygenase (12/15-LOX). This compound emerged from a quantitative high-throughput screening campaign as a promising chemical probe for studying the role of 12/15-LOX in various disease states, particularly stroke. However, its progression was ultimately hampered by unfavorable physicochemical and pharmacokinetic properties, leading to the development of second-generation inhibitors. This document details the discovery, mechanism of action, and biological context of this compound, presenting available data and experimental methodologies to inform future research in the field of lipoxygenase inhibition.

Discovery and Initial Characterization

This compound was identified through a quantitative high-throughput screen (qHTS) of approximately 74,000 small molecules aimed at discovering inhibitors of human 12/15-lipoxygenase (h12/15-LOX). This initial screen identified a novel 1,3,4-oxadiazole-2-thiol chemotype to which this compound belongs.

Quantitative Data Summary

While this compound demonstrated high in vitro potency, its development was curtailed due to poor drug-like properties. Consequently, a comprehensive public dataset on its selectivity and kinetic parameters is limited. The available quantitative data is summarized below.

CompoundTargetIC50 (nM)Cell-Based ActivityKey Liabilities
This compound Human 12/15-LOX< 10NoPoor solubility, low cell permeability, rapid microsomal metabolism (t1/2 < 2 min), potential hydrolysis of ester moiety.
ML351 (Comparator)Human 12/15-LOX200Yes-
99089 (Parent Scaffold)Human 12/15-LOX3,400 ± 500Yes (EC50 ≈ 10,000 nM)-
Experimental Workflow: From HTS to Hit Characterization

The discovery of this compound and related compounds followed a systematic workflow common in early-stage drug discovery.

G cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Outcome for this compound HTS qHTS of ~74,000 Compounds vs. h12/15-LOX Hit_ID Identification of Active Chemotypes (e.g., 1,3,4-oxadiazole-2-thiol) HTS->Hit_ID In_Vitro_Potency In Vitro Potency Determination (IC50 values) Hit_ID->In_Vitro_Potency Selectivity Selectivity Profiling (vs. related LOX isozymes, COX-1/2) In_Vitro_Potency->Selectivity Mechanism Mechanism of Action Studies (Steady-state kinetics) Selectivity->Mechanism Cell_Based Cell-Based Assays (e.g., HT-22 neuronal cell model) Mechanism->Cell_Based ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Cell_Based->ADME Outcome High Potency, but Poor ADME Properties -> Discontinuation ADME->Outcome

Figure 1. Experimental workflow for the discovery and characterization of this compound.

Mechanism of Action and Biological Context

This compound is an inhibitor of 12/15-lipoxygenase, a key enzyme in the metabolism of polyunsaturated fatty acids like arachidonic acid.

12/15-Lipoxygenase Signaling Pathway in Stroke

In the context of ischemic stroke, 12/15-LOX activity is upregulated in neurons and endothelial cells. The enzyme directly oxidizes lipid membranes, leading to mitochondrial damage and contributing to neuronal cell death and blood-brain barrier disruption. Inhibition of 12/15-LOX is therefore a potential therapeutic strategy for mitigating ischemic brain injury.

G Ischemic_Stroke Ischemic Stroke Glutamate_Release ↑ Glutamate Release Ischemic_Stroke->Glutamate_Release Oxidative_Stress Oxidative Stress Glutamate_Release->Oxidative_Stress Upregulation_12_15_LOX ↑ 12/15-LOX Activity Oxidative_Stress->Upregulation_12_15_LOX Lipid_Peroxidation Lipid Peroxidation of Membranes Upregulation_12_15_LOX->Lipid_Peroxidation This compound This compound This compound->Upregulation_12_15_LOX Mitochondrial_Damage Mitochondrial Damage Lipid_Peroxidation->Mitochondrial_Damage BBB_Leakage Blood-Brain Barrier Leakage Lipid_Peroxidation->BBB_Leakage Neuronal_Cell_Death Neuronal Cell Death Mitochondrial_Damage->Neuronal_Cell_Death

Figure 2. Simplified signaling pathway of 12/15-LOX in ischemic stroke.
Mode of Inhibition

Experimental Protocols

Detailed experimental protocols for the synthesis and complete characterization of this compound have not been disclosed in the public literature. However, the general methodologies employed for this class of compounds are described below.

Lipoxygenase UV-Vis Assay

This assay is a standard method for determining the inhibitory activity of compounds against lipoxygenases.

  • Principle: The assay measures the formation of the conjugated diene product of the lipoxygenase reaction, which absorbs light at 234 nm. The rate of increase in absorbance is proportional to the enzyme activity.

  • Reagents:

    • Enzyme: Purified recombinant human 12/15-LOX.

    • Substrate: Arachidonic acid.

    • Buffer: 25 mM HEPES (pH 7.5), 0.01% Triton X-100.

    • Inhibitor: Test compound (e.g., this compound) dissolved in DMSO.

  • Procedure:

    • The reaction is carried out in a cuvette at room temperature (22 °C) with constant stirring.

    • The reaction buffer, substrate, and inhibitor (or DMSO for control) are pre-incubated.

    • The reaction is initiated by the addition of the enzyme.

    • The increase in absorbance at 234 nm is monitored over time using a UV/Vis spectrophotometer.

    • The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.

    • IC50 values are determined by measuring the inhibition at various concentrations of the compound and fitting the data to a dose-response curve.

HT-22 Mouse Neuronal Cell Assay for Oxidative Glutamate Toxicity

This cell-based assay is used to assess the neuroprotective effects of 12/15-LOX inhibitors.

  • Principle: High concentrations of glutamate deplete glutathione in HT-22 cells, leading to oxidative stress and 12/15-LOX-dependent cell death (oxytosis). Inhibitors of 12/15-LOX can protect the cells from this toxicity.

  • Procedure:

    • HT-22 cells are plated in 96-well plates and allowed to adhere.

    • Cells are treated with the test compound at various concentrations.

    • Oxidative stress is induced by the addition of a high concentration of glutamate.

    • After a suitable incubation period, cell viability is assessed using a standard method (e.g., MTT assay).

    • The EC50 value, the concentration at which the compound provides 50% protection against glutamate-induced cell death, is calculated.

Synthesis

A detailed, step-by-step synthesis protocol for this compound (4-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynyl thiophene-2-carboxylate) is not available in the peer-reviewed literature. The synthesis of related 1,3,4-oxadiazole-2-thiol derivatives typically involves the cyclization of a hydrazide with carbon disulfide, followed by alkylation of the resulting thiol.

Conclusion

This compound was a significant discovery in the search for potent and selective inhibitors of 12/15-lipoxygenase. While its own development was halted due to unfavorable ADME properties, the discovery of its chemical scaffold paved the way for the development of second-generation inhibitors with improved drug-like characteristics, such as ML351. The study of this compound underscores the importance of early-stage ADME profiling in drug discovery and provides a valuable case study for researchers in the field. The information and methodologies presented in this guide are intended to support ongoing efforts to develop clinically viable 12/15-LOX inhibitors for the treatment of stroke and other inflammatory conditions.

ML094: An In-Depth Technical Guide to a Potent and Selective Chemical Probe for 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML094, a potent and highly selective chemical probe for human 15-lipoxygenase-1 (15-LOX-1). This document details its biochemical properties, selectivity profile, and the experimental methodologies used for its characterization. It also explores the known signaling pathways involving 15-LOX-1 and discusses the limitations of this compound as a cellular probe.

Introduction to this compound

This compound is a small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers. As a chemical probe, this compound allows for the detailed investigation of the biological roles of 15-LOX-1. It was identified through a quantitative high-throughput screen and has been characterized as a potent and exceptionally selective inhibitor of 15-LOX-1 in biochemical assays. However, its utility as a probe in cellular systems is limited by poor cell permeability.

Data Presentation

Biochemical Activity of this compound

The inhibitory potency of this compound against human 15-LOX-1 was determined using a biochemical assay that monitors the formation of the hydroperoxy product of the enzymatic reaction.

CompoundTarget EnzymeIC50 (nM)Assay Type
This compoundHuman 15-LOX-114Biochemical

Table 1: Inhibitory potency of this compound against human 15-LOX-1.[1]

Selectivity Profile of this compound

The selectivity of a chemical probe is critical for attributing its biological effects to the intended target. This compound has been profiled against other related lipoxygenases and cyclooxygenases, demonstrating a high degree of selectivity for 15-LOX-1.

Off-Target Enzyme% Inhibition @ 10 µMFold Selectivity vs. 15-LOX-1
Human 5-Lipoxygenase (5-LOX)< 5%> 7500
Human Platelet 12-Lipoxygenase (12-LOX)< 5%> 7500
Human Epithelial 15-Lipoxygenase-2 (15-LOX-2)< 5%> 7500
Ovine Cyclooxygenase-1 (COX-1)< 5%> 7500
Human Cyclooxygenase-2 (COX-2)< 5%> 7500

Table 2: Selectivity profile of this compound against related enzymes.[2]

Physicochemical Properties
PropertyValue/Observation
Cellular Activity Inactive in cell-based assays
Suspected Reasons for Inactivity Poor cell permeability, intracellular hydrolysis

Table 3: Cellular activity and physicochemical limitations of this compound.[1]

Experimental Protocols

15-LOX-1 Inhibition Assay (UV-based)

This protocol describes a common method for determining the inhibitory activity of compounds against 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

  • Human recombinant 15-LOX-1

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of 15-LOX-1 in borate buffer to a final concentration that gives a linear reaction rate for at least 5 minutes. Keep the enzyme solution on ice.

  • Substrate Solution Preparation: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol and dilute it in borate buffer to the desired final concentration (e.g., 10-100 µM).

  • Inhibitor Preparation: Dissolve this compound or other test compounds in DMSO to create a stock solution. Prepare serial dilutions in DMSO.

  • Assay Setup:

    • In a quartz cuvette, add the borate buffer.

    • Add a small volume of the inhibitor solution in DMSO (e.g., 1 µL of a 100X stock) or pure DMSO for the control.

    • Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate solution to the cuvette.

  • Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using the spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Permeability Assay (Caco-2)

While specific data for this compound is unavailable, this protocol describes a standard in vitro method to assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer mimicking the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound (e.g., this compound)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of Lucifer yellow.

  • Assay Setup (Apical to Basolateral Permeability):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS. A sample from the apical chamber is also taken at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

15-LOX-1 Signaling Pathway

15-LOX-1 is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that can have both pro- and anti-inflammatory effects. A key pathway involves the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), which can be further metabolized to lipoxins. Lipoxins are specialized pro-resolving mediators that can inhibit inflammatory responses, for example, by modulating NF-κB signaling.

15-LOX-1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX15_1 15-LOX-1 Arachidonic_Acid->LOX15_1 Substrate HETE15 15(S)-HETE LOX15_1->HETE15 Metabolism This compound This compound This compound->LOX15_1 Inhibition Lipoxins Lipoxins (e.g., Lipoxin A4) HETE15->Lipoxins Further Metabolism Inflammation Inflammation Lipoxins->Inflammation Inhibition of NFkB NF-κB Activation Lipoxins->NFkB Inhibition of NFkB->Inflammation Promotes

Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of a chemical probe like this compound follows a logical workflow, starting from initial screening to detailed biochemical and cellular profiling.

Inhibitor_Characterization_Workflow HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation & Potency Determination (IC50) HTS->Hit_Confirmation Selectivity Selectivity Profiling (vs. other LOX/COX) Hit_Confirmation->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Cell_Assay Cell-Based Assays Mechanism->Cell_Assay Permeability Cell Permeability Assessment Cell_Assay->Permeability Probe_Designation Designation as Biochemical Probe Permeability->Probe_Designation Limited Cellular Utility

Caption: A typical workflow for the characterization of a chemical probe like this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key precursor, 4-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-yn-1-ol, is synthesized and then reacted with 4-fluorobenzoyl chloride to yield the final product.

A detailed synthesis as described in the literature involves the reaction of a precursor with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The precursor itself is synthesized through a series of steps starting from commercially available materials.

Conclusion

This compound is a valuable tool for the in vitro investigation of 15-LOX-1 due to its high potency and exceptional selectivity. It serves as an excellent starting point for understanding the biochemical function of this enzyme. However, its poor cell permeability significantly limits its use as a chemical probe in cellular and in vivo systems. Researchers should be aware of this limitation and consider more cell-permeable analogs, such as ML351, for studies in intact cells or organisms. This technical guide provides the necessary information for the informed use of this compound in research and drug discovery efforts targeting 15-LOX-1.

References

The 15-Lipoxygenase-1 Pathway: A Double-Edged Sword in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 15-lipoxygenase-1 (15-LOX-1) pathway stands at a critical juncture in the complex landscape of inflammatory signaling. As a key enzyme in the metabolism of polyunsaturated fatty acids, 15-LOX-1 orchestrates the production of a diverse array of bioactive lipid mediators that can either promote the resolution of inflammation or, conversely, exacerbate it. This dual functionality has positioned 15-LOX-1 as a compelling target for therapeutic intervention in a wide range of inflammatory disorders, including asthma, rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. This technical guide provides a comprehensive overview of the 15-LOX-1 pathway, its role in various inflammatory diseases, detailed experimental protocols for its study, and a summary of quantitative data to aid in research and drug development efforts.

The 15-LOX-1 Pathway: Biosynthesis and Downstream Signaling

15-LOX-1 is a non-heme iron-containing dioxygenase that primarily catalyzes the insertion of molecular oxygen into arachidonic acid (AA) at the C-15 position, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then rapidly converted to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).[1] The significance of this pathway lies in the subsequent metabolism of these initial products into a cascade of signaling molecules with potent biological activities.

1.1. Pro-resolving Mediators: The Lipoxins

A major branch of the 15-LOX-1 pathway leads to the production of lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation. The biosynthesis of lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), often occurs through transcellular metabolism, involving the interplay of 15-LOX-1 in one cell type (e.g., epithelial cells) and 5-lipoxygenase (5-LOX) in another (e.g., neutrophils).[2] Lipoxins exert their anti-inflammatory effects by:

  • Inhibiting neutrophil chemotaxis and infiltration into inflamed tissues.

  • Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).

  • Shifting macrophage polarization towards a pro-resolving M2 phenotype.

  • Suppressing the production of pro-inflammatory cytokines.[2]

1.2. Pro-inflammatory Mediators: Eoxins and Other Metabolites

In contrast to its role in generating pro-resolving lipoxins, the 15-LOX-1 pathway can also produce pro-inflammatory mediators. For instance, 15-HETE itself can have pro-inflammatory effects in certain contexts. Furthermore, in eosinophils, 15-LOX-1 is involved in the production of eoxins, which are potent chemoattractants for eosinophils and contribute to allergic inflammation.[1]

1.3. Downstream Signaling Cascades

The diverse biological effects of 15-LOX-1 metabolites are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular signaling pathways. A key pathway influenced by 15-LOX-1 is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Pro-resolving mediators like LXA4 can suppress NF-κB activation, thereby downregulating the production of pro-inflammatory cytokines and chemokines.[3] Conversely, some 15-LOX-1 products have been shown to activate NF-κB in certain cell types.

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade modulated by 15-LOX-1. For example, IL-4-induced expression of 15-LOX-1 in macrophages is dependent on STAT6 signaling.[4]

More recently, a link between the 15-LOX-1 pathway and the NLRP3 inflammasome has been identified. Lipoxins have been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production, further highlighting the anti-inflammatory potential of this pathway.[2]

15_LOX_1_Signaling_Pathway AA Arachidonic Acid LOX15_1 15-LOX-1 AA->LOX15_1 HpETE15 15-HpETE LOX15_1->HpETE15 HETE15 15-HETE HpETE15->HETE15 LOX5 5-LOX HETE15->LOX5 Transcellular Metabolism Eoxins Eoxins (Pro-inflammatory) HETE15->Eoxins Lipoxins Lipoxins (LXA4, LXB4) (Pro-resolving) LOX5->Lipoxins GPCR GPCRs (e.g., ALX/FPR2) Lipoxins->GPCR Macrophage_Polarization M2 Macrophage Polarization Lipoxins->Macrophage_Polarization Inflammation Inflammation Eoxins->Inflammation NFkB_inhibition NF-κB Inhibition GPCR->NFkB_inhibition Inflammasome_inhibition NLRP3 Inflammasome Inhibition GPCR->Inflammasome_inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_inhibition->Pro_inflammatory_genes Resolution Resolution of Inflammation NFkB_inhibition->Resolution Inflammasome_inhibition->Inflammation STAT6 STAT6 STAT6->LOX15_1 Upregulates expression IL4 IL-4 IL4->STAT6 Macrophage_Polarization->Resolution

Figure 1: Simplified 15-LOX-1 signaling pathway.

Role of 15-LOX-1 in Inflammatory Diseases

The delicate balance between the pro-resolving and pro-inflammatory arms of the 15-LOX-1 pathway is often disrupted in chronic inflammatory diseases.

2.1. Asthma and Allergic Airway Disease

In asthma, 15-LOX-1 is highly expressed in airway epithelial cells and eosinophils. While it contributes to the production of anti-inflammatory lipoxins, it is also a key enzyme in the synthesis of pro-inflammatory eoxins, which are potent chemoattractants for eosinophils. The net effect of 15-LOX-1 in asthma is complex and likely depends on the specific inflammatory milieu and disease phenotype.

2.2. Rheumatoid Arthritis (RA)

Studies have shown significantly higher expression of 15-LOX-1 in the synovium of RA patients compared to those with osteoarthritis.[3] 15-LOX-1 is found in various cell types within the synovium, including macrophages, fibroblasts, and endothelial cells. While its products can contribute to inflammation by increasing vascular permeability and inducing pro-inflammatory cytokines, the pathway's role in producing lipoxins also suggests a potential for therapeutic intervention aimed at promoting resolution.[3]

2.3. Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, the role of 15-LOX-1 is also multifaceted. Some studies suggest a protective role, with 15-LOX-1 and its pro-resolving products helping to maintain mucosal homeostasis and dampen inflammation. However, other reports indicate that 15-LOX-1 may also contribute to the pathogenesis of IBD. Clinical trials exploring the therapeutic potential of targeting this pathway in IBD are ongoing.[2][5]

2.4. Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. 15-LOX-1 is implicated in the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques. Oxidized LDL is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerosis. However, the 15-LOX-1 pathway also generates lipoxins, which can inhibit the recruitment of inflammatory cells to the vessel wall and promote the clearance of apoptotic cells, thereby potentially limiting plaque progression.

Quantitative Data on the 15-LOX-1 Pathway

The following tables summarize key quantitative data related to the 15-LOX-1 pathway in the context of inflammation.

Table 1: 15-LOX-1 Expression in Inflammatory Conditions

Disease/ConditionCell/Tissue TypeChange in ExpressionFold Change (approx.)Reference
AsthmaBronchial EpitheliumIncreasedVaries[6]
Rheumatoid ArthritisSynovial MacrophagesIncreased>2-fold vs. OA[6]
IL-4 Stimulated MacrophagesHuman Monocyte-derived MacrophagesIncreased~3-fold (mRNA)[7]

Table 2: IC50 Values of Selected 15-LOX-1 Inhibitors

InhibitorTargetIC50Assay TypeReference
PD-146176r12/15-LOX3.81 µMEnzyme Assay[8]
ML351h-15-LOX-1200 nMEnzyme Assay[9]
Compound 9c (i472)15-LOX-10.19 µMEnzyme Assay[8]
MLS000327069h15-LOX-20.34 µMEnzyme Assay[10]
MLS000536924h15-LOX-23.1 µMEnzyme Assay[10]

Table 3: Concentrations of 15-LOX-1 Metabolites in Biological Samples

MetaboliteBiological SampleConditionConcentration RangeReference
15-HETESynovial FluidRheumatoid ArthritisNot directly correlated with 15-LOX expression[3]
15-HETEBronchoalveolar Lavage FluidAsthma (post-antigen)Significantly increased[6]
Lipoxin A4PlasmaHealthy<0.1 nM[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate investigation of the 15-LOX-1 pathway.

4.1. Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the formation of conjugated dienes, a product of lipoxygenase activity, which absorb light at 234 nm.

Materials:

  • Soybean 15-lipoxygenase (or purified recombinant 15-LOX-1)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the enzyme solution by dissolving 15-LOX in borate buffer to a concentration that gives a linear increase in absorbance over time (e.g., ~400 U/mL). Keep the enzyme solution on ice.

  • Prepare the substrate solution by dissolving linoleic acid in borate buffer to a final concentration of 250 µM.

  • For the blank, pipette 12.5 µL of DMSO and 487.5 µL of borate buffer into a quartz cuvette.

  • For the control (no inhibitor), pipette 12.5 µL of DMSO and 487.5 µL of the enzyme solution into a cuvette.

  • For the inhibitor sample, pipette 12.5 µL of the inhibitor dissolved in DMSO and 487.5 µL of the enzyme solution into a cuvette. Incubate for 5 minutes at room temperature.

  • To initiate the reaction, rapidly add 500 µL of the substrate solution to each cuvette (except the blank).

  • Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Calculate the rate of increase in absorbance (ΔA/min).

  • The percentage of inhibition is calculated as: (1 - (Rate_inhibitor / Rate_control)) * 100.[7]

Spectrophotometric_Assay_Workflow start Start prep_reagents Prepare Enzyme and Substrate Solutions start->prep_reagents setup_cuvettes Set up Blank, Control, and Inhibitor Cuvettes prep_reagents->setup_cuvettes pre_incubate Pre-incubate Inhibitor with Enzyme (5 min) setup_cuvettes->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 234 nm (kinetic mode, 5 min) add_substrate->measure_abs calculate Calculate Rate of Absorbance Increase measure_abs->calculate inhibition Determine Percentage of Inhibition calculate->inhibition end End inhibition->end

Figure 2: Workflow for a spectrophotometric 15-LOX-1 activity assay.

4.2. Fluorometric Assay for 15-LOX-1 Activity

This high-throughput assay utilizes a probe that becomes fluorescent upon oxidation by lipid hydroperoxides produced by 15-LOX-1.

Materials:

  • Lipoxygenase Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) containing:

    • LOX Assay Buffer

    • LOX Lysis Buffer

    • LOX Probe

    • LOX Substrate

    • LOX Enzyme (positive control)

    • LOX Inhibitor (control)

    • Oxidized Probe Standard

  • White, flat-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em = 500/536 nm)

Procedure:

  • Sample Preparation: Homogenize cells or tissue in ice-cold LOX Lysis Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.

  • Standard Curve: Prepare a standard curve using the Oxidized Probe Standard according to the kit instructions.

  • Reaction Setup: In a 96-well plate, set up wells for the sample, sample background control, and sample plus inhibitor. Add the sample lysate and appropriate buffers/inhibitors.

  • Reaction Initiation: Prepare a reaction mix containing the LOX Assay Buffer and LOX Probe. Add this mix to all wells.

  • Substrate Addition: Add the LOX substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.

  • Calculation: Calculate the LOX activity based on the rate of fluorescence increase and normalize to the protein concentration.[12][13][14]

4.3. Quantification of Lipoxin A4 by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of 15-LOX-1 products in biological samples.

Materials:

  • Ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Lipoxin A4 standard and deuterated internal standard (LXA4-d5)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation: Spike the biological sample (e.g., plasma, cell culture supernatant) with the deuterated internal standard.

  • Solid-Phase Extraction (SPE): Acidify the sample and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the lipid mediators with an organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • UPLC-MS/MS Analysis: Inject the reconstituted sample onto the UPLC-MS/MS system. Use a gradient elution to separate the analytes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LXA4 and its internal standard.

  • Quantification: Create a standard curve using known concentrations of LXA4 and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.[11]

LC_MS_Workflow start Start sample_prep Sample Collection and Internal Standard Spiking start->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe evaporation Evaporation and Reconstitution spe->evaporation uplc_separation UPLC Separation (C18 column) evaporation->uplc_separation ms_detection MS/MS Detection (ESI-, MRM) uplc_separation->ms_detection quantification Quantification using Standard Curve ms_detection->quantification end End quantification->end

References

ML094: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity profile of ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). The information presented herein is intended to support further research and drug development efforts targeting the lipoxygenase pathway.

Introduction

This compound is a small molecule inhibitor of human 15-lipoxygenase-1 (h15-LOX-1), also known as 12/15-lipoxygenase (h12/15-LOX). 15-LOX-1 is a key enzyme in the metabolic cascade of arachidonic acid, leading to the production of pro-inflammatory lipid mediators. Due to its role in various inflammatory diseases, neurodegenerative disorders, and certain cancers, 15-LOX-1 is a significant target for therapeutic intervention. This compound has been identified as a highly potent inhibitor of this enzyme. However, a comprehensive understanding of its selectivity against other related enzymes is crucial for its development as a specific chemical probe or therapeutic lead. This document summarizes the quantitative data on this compound's potency and selectivity, details the experimental methodologies used for its characterization, and visualizes its relevant biological pathways.

Target Specificity and Selectivity Profile

The inhibitory activity of this compound was assessed against its primary target, human 15-LOX-1, and a panel of related lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to determine its selectivity.

Target EnzymeSpeciesIC50% Inhibition @ 4.6 µM
15-LOX-1 (12/15-LOX) Human 14 nM Not Applicable
12/15-LOXMurine2.8 µMNot Applicable
5-LOXHuman> 4.6 µM11%
12-LOXHuman> 4.6 µM24%
15-LOX-2Human> 4.6 µM15%
COX-1Ovine> 4.6 µM18%
COX-2Human> 4.6 µM0%

Data sourced from the NIH Probe Report for this compound.

Experimental Protocols

The following is a detailed methodology for the biochemical assay used to determine the potency and selectivity of this compound.

Biochemical Assay for Lipoxygenase Inhibition

Principle: The activity of lipoxygenase enzymes is determined by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., arachidonic acid). This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to the enzyme activity.

Materials:

  • Purified recombinant human 15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2, ovine COX-1, and human COX-2.

  • Arachidonic acid (substrate)

  • Linoleic acid (substrate for 15-LOX-1)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 25 mM HEPES, pH 7.3

  • UV-transparent 96-well plates or cuvettes

  • UV/Vis spectrophotometer capable of reading at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in DMSO to generate a range of concentrations for IC50 determination.

    • Prepare a stock solution of arachidonic acid or linoleic acid in ethanol.

    • Dilute the purified enzymes to their optimal working concentrations in the assay buffer.

  • Assay Protocol (96-well plate format):

    • Add 2 µL of the diluted this compound solution or DMSO (for control wells) to each well.

    • Add 188 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution (arachidonic acid or linoleic acid) to each well.

    • Immediately begin monitoring the increase in absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound and the control.

    • Normalize the velocities to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • For single-point inhibition assays, calculate the percentage of inhibition at the tested concentration relative to the control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ML094_prep This compound Stock & Dilutions in DMSO Add_inhibitor Add this compound/DMSO to Plate ML094_prep->Add_inhibitor Enzyme_prep Enzyme Dilution in Assay Buffer Add_enzyme Add Enzyme Solution Enzyme_prep->Add_enzyme Substrate_prep Substrate Stock (Arachidonic Acid) Add_substrate Initiate with Substrate Substrate_prep->Add_substrate Add_inhibitor->Add_enzyme Incubate Incubate (15 min) Add_enzyme->Incubate Incubate->Add_substrate Read_absorbance Kinetic Read at 234 nm Add_substrate->Read_absorbance Calc_velocity Calculate Initial Velocities Read_absorbance->Calc_velocity Normalize Normalize to Control Calc_velocity->Normalize Plot_data Plot % Inhibition vs. [this compound] Normalize->Plot_data Calc_IC50 Determine IC50 Plot_data->Calc_IC50

Caption: Workflow for determining the IC50 of this compound.

15-Lipoxygenase-1 Signaling Pathway

signaling_pathway cluster_upstream Upstream Stimuli cluster_membrane Membrane Phospholipid Metabolism cluster_lox_pathway 15-LOX-1 Pathway cluster_downstream Downstream Effects Cell_Stress Cellular Stress / Injury PLA2 Phospholipase A2 (PLA2) Cell_Stress->PLA2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Membrane_PL Membrane Phospholipids Membrane_PL->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA releases LOX15_1 15-LOX-1 AA->LOX15_1 substrate HPETE 15(S)-HPETE LOX15_1->HPETE HETE 15(S)-HETE HPETE->HETE Lipoxins Lipoxins HPETE->Lipoxins Inflammation Inflammation HETE->Inflammation Oxidative_Stress Oxidative Stress HETE->Oxidative_Stress Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Neurodegeneration Neurodegeneration Ferroptosis->Neurodegeneration This compound This compound This compound->LOX15_1 inhibits

Caption: The 15-LOX-1 signaling cascade and the inhibitory action of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of human 15-lipoxygenase-1. Its sub-micromolar potency against the human enzyme, coupled with its significantly lower activity against other lipoxygenases and cyclooxygenases, underscores its utility as a specific chemical probe for investigating the biological roles of 15-LOX-1. The lack of activity in cell-based assays suggests potential limitations in cell permeability or metabolic stability, which should be considered in the design of future experiments. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of inflammation, neurodegeneration, and drug discovery.

The Dual Role of 15-Lipoxygenase-1 in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, plays a complex and often contradictory role in the landscape of human cancers. While numerous studies have highlighted its function as a tumor suppressor in certain malignancies like colorectal cancer, others have implicated it as a promoter of tumorigenesis in cancers such as prostate cancer. This technical guide provides an in-depth exploration of the multifaceted functions of 15-LOX-1 in oncology, detailing its signaling pathways, enzymatic activity, and the experimental methodologies used to investigate its role. Quantitative data on its expression across various cancers are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this critical area of cancer biology and drug development.

Introduction

15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, primarily linoleic acid and arachidonic acid. Its expression is highly regulated in normal human cells and it plays a significant role in the resolution of inflammation and in promoting terminal cell differentiation. The role of 15-LOX-1 in cancer is context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities depending on the specific cancer type and the cellular microenvironment. This duality makes 15-LOX-1 a challenging yet potentially rewarding target for cancer therapy. Understanding the intricate molecular mechanisms that govern its function is paramount for the development of novel therapeutic strategies.

The Dichotomous Function of 15-LOX-1 in Cancer

The function of 15-LOX-1 in cancer is best described as a double-edged sword. Its expression is frequently downregulated in some cancers, suggesting a tumor-suppressive role, while in others, its expression is maintained or even upregulated, indicating a potential pro-tumorigenic function.

15-LOX-1 as a Tumor Suppressor

In several cancers, most notably colorectal cancer, 15-LOX-1 is considered a tumor suppressor. Its expression is often lost or significantly reduced in colorectal polyps and carcinomas. The tumor-suppressive functions of 15-LOX-1 are mediated through various mechanisms, including:

  • Induction of Apoptosis: Re-expression of 15-LOX-1 in colon cancer cells has been shown to induce programmed cell death.

  • Inhibition of Cell Proliferation: The enzyme and its metabolic products can arrest the cell cycle, thereby inhibiting tumor growth.

  • Promotion of Cell Differentiation: By promoting terminal differentiation, 15-LOX-1 can revert cancer cells to a less malignant phenotype.

  • Inhibition of Angiogenesis and Metastasis: 15-LOX-1 and its metabolites can interfere with the formation of new blood vessels and prevent the spread of cancer cells.

15-LOX-1 as a Tumor Promoter

In contrast to its role in colorectal cancer, 15-LOX-1 has been implicated as a tumor promoter in malignancies such as prostate cancer. In these contexts, the enzymatic products of 15-LOX-1 can contribute to:

  • Enhanced Cell Proliferation: Certain metabolites may stimulate signaling pathways that promote cell growth.

  • Increased Angiogenesis: In some models, 15-LOX-1 has been shown to increase the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.

  • Inflammation: Chronic inflammation is a known driver of tumorigenesis, and 15-LOX-1 can produce pro-inflammatory mediators.

Substrates and Metabolic Products of 15-LOX-1

The enzymatic activity of 15-LOX-1 is central to its function in cancer. It primarily metabolizes two key polyunsaturated fatty acids:

  • Linoleic Acid: The preferred substrate for 15-LOX-1, which is converted to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) . 13(S)-HODE is often associated with the tumor-suppressive effects of 15-LOX-1.

  • Arachidonic Acid: This is metabolized to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) . The role of 15(S)-HETE is more complex, with both pro- and anti-tumorigenic effects reported.

Signaling Pathways Involving 15-LOX-1 in Cancer

The diverse functions of 15-LOX-1 are mediated through its interaction with and modulation of several key signaling pathways.

The p53 Pathway

15-LOX-1 can activate the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis. Interestingly, this activation can occur independently of the enzymatic activity of 15-LOX-1. The 15-LOX-1 protein can directly bind to and activate DNA-dependent protein kinase (DNA-PK), which in turn phosphorylates and activates p53. This leads to the upregulation of p53 target genes such as p21, which mediates cell cycle arrest.

p53_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces DNAPK DNA-PK DNAPK->p53 Phosphorylates (activates) LOX15_1 15-LOX-1 (Protein) LOX15_1->DNAPK Binds and Activates

Caption: 15-LOX-1-mediated activation of the p53 pathway.
The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. In the context of its tumor-suppressive role, 15-LOX-1 has been shown to inhibit the NF-κB signaling pathway. This inhibition can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.

The PPARγ Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is involved in cell differentiation and apoptosis. The 15-LOX-1 metabolite, 13(S)-HODE, is a known ligand and activator of PPARγ. Activation of PPARγ by 13(S)-HODE can lead to the induction of apoptosis and inhibition of cancer cell growth.

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LinoleicAcid Linoleic Acid LOX15_1 15-LOX-1 LinoleicAcid->LOX15_1 HODE13 13(S)-HODE LOX15_1->HODE13 Metabolizes to PPARG PPARγ HODE13->PPARG Activates Apoptosis Apoptosis PPARG->Apoptosis Induces GrowthInhibition Growth Inhibition PPARG->GrowthInhibition Induces

Caption: 13(S)-HODE-mediated activation of the PPARγ pathway.

Quantitative Data on 15-LOX-1 Expression in Human Cancers

The expression of 15-LOX-1 is significantly altered in various human cancers. The following table summarizes the observed expression changes in several common malignancies.

Cancer TypeExpression Change in Tumor vs. Normal TissueReference(s)
Colorectal CancerSignificantly higher in 14 of 18 tumor tissues compared to adjacent normal tissue.
Colorectal Cancer (with metastases)Gene expression levels were significantly lower in tumor tissue of patients with metastases compared to non-tumor adjacent mucosa.
Breast CancerMarkedly weaker staining of 15-LOX-1 in breast cancer cells compared to normal mammary epithelial cells. Ratios of 15-LOX-1 to CK19 were lower in tumor tissues.
Pancreatic CancerStrong expression in normal ductal cells, but no staining in tumor cells.
Prostate CancerExpression is associated with an increase in prostate cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of 15-LOX-1 in cancer.

Immunohistochemistry (IHC) for 15-LOX-1 Detection in Tissue

This protocol outlines the steps for detecting 15-LOX-1 protein in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 0.1M sodium citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal anti-15-LOX-1 (e.g., diluted 1:2500)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer in a microwave oven for 15 minutes.

    • Allow to cool at room temperature for 20 minutes.

    • Rinse with PBS.

  • Peroxidase Quenching:

    • Incubate slides in 3% hydrogen peroxide for 20 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-15-LOX-1 antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with DAB substrate until a brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with mounting medium.

IHC_workflow start Start deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval peroxidase_quench Peroxidase Quenching antigen_retrieval->peroxidase_quench blocking Blocking peroxidase_quench->blocking primary_ab Primary Antibody (anti-15-LOX-1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection DAB Detection secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end End counterstain->end

Caption: Workflow for Immunohistochemistry (IHC).
Cell Migration and Invasion Assays

These assays are used to assess the effect of 15-LOX-1 on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

  • 24-well plates

  • Cancer cell lines

  • Serum-free cell culture medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 5% glutaraldehyde)

  • Staining solution (e.g., 1% crystal violet)

Procedure:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Harvest cells and resuspend in serum-free medium.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • For invasion assays, use inserts pre-coated with Matrigel.

    • Add medium with chemoattractant to the lower chamber.

    • Add the cell suspension to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate at 37°C for 16-48 hours.

  • Staining and Quantification:

    • Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells on the lower surface of the membrane with fixation solution.

    • Stain the cells with crystal violet.

    • Wash the inserts to remove excess stain.

    • Count the number of stained cells under a microscope.

migration_workflow start Start cell_prep Prepare Cell Suspension (serum-free medium) start->cell_prep seed_cells Seed Cells in Upper Chamber cell_prep->seed_cells setup_transwell Setup Transwell Chamber (with/without Matrigel) add_chemoattractant Add Chemoattractant to Lower Chamber setup_transwell->add_chemoattractant add_chemoattractant->seed_cells incubate Incubate (16-48h) seed_cells->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Cells fix_stain->quantify end End quantify->end

Caption: Workflow for Cell Migration/Invasion Assay.
TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • TdT (Terminal deoxynucleotidyl transferase) enzyme

  • BrdU-labeled nucleotides (Br-dUTP)

  • Anti-BrdU antibody conjugated to a fluorescent probe or an enzyme (e.g., peroxidase)

  • Staining buffer

  • Stop buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde.

    • Permeabilize with a detergent (e.g., Triton X-100) or proteinase K.

  • Labeling Reaction:

    • Incubate the sample with a mixture of TdT enzyme and Br-dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection:

    • Incubate the sample with an anti-BrdU antibody that recognizes the incorporated Br-dUTP.

    • If the antibody is fluorescently labeled, the sample can be directly visualized.

    • If the antibody is enzyme-conjugated, a substrate is added to produce a colored or fluorescent signal.

  • Analysis:

    • Analyze the sample using fluorescence microscopy to visualize apoptotic cells within the tissue context or by flow cytometry for quantitative analysis of apoptosis in a cell population.

Conclusion

15-LOX-1 is a critical enzyme in the complex interplay of lipid metabolism and cancer progression. Its dual functionality as both a tumor suppressor and a promoter underscores the importance of context in cancer biology. For researchers and drug development professionals, a thorough understanding of the signaling pathways it modulates, its enzymatic products, and the experimental tools to study its function is essential. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting 15-LOX-1 in various cancers. Future research should focus on elucidating the precise molecular switches that determine the pro- or anti-tumorigenic role of 15-LOX-1, which will be crucial for the development of effective and targeted cancer therapies.

Unveiling the Molecular Recognition of 15-Lipoxygenase-1 by the Potent Inhibitor ML094: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding site and interaction of the potent inhibitor ML094 with human 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators implicated in a range of inflammatory diseases and cancers. This compound has emerged as a valuable chemical probe for studying the function of 15-LOX-1 due to its high potency. This document consolidates the current understanding of the this compound binding site, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. While a co-crystal structure of the this compound-15-LOX-1 complex remains to be elucidated, mutagenesis and kinetic studies have provided significant insights into the molecular determinants of this interaction.

Quantitative Analysis of Inhibitor Potency

This compound is a highly potent inhibitor of human 15-LOX-1. Its inhibitory activity has been quantified by its half-maximal inhibitory concentration (IC50), which is consistently reported to be in the low nanomolar range. For comparative purposes, the IC50 values of this compound and other relevant 15-LOX-1 inhibitors are presented in the table below.

InhibitorTarget EnzymeIC50 (nM)Notes
This compound Human 15-LOX-114[1]Extremely potent but lacks activity in cell-based assays, possibly due to poor cell permeability or intracellular hydrolysis.[1]
ML351Human 15-LOX-1200[1]A chemically tractable and drug-like inhibitor with in vivo activity.
Compound 18Human 15-LOX-1>50,000 (for L407A mutant)An this compound derivative used in mutagenesis studies to probe the binding site.
PD-146176Rabbit 12/15-LOX3,810An early indole-based inhibitor.
Eleftheriadis-14dHuman 15-LOX-190A potent indole-based inhibitor.

The this compound Binding Site on 15-LOX-1

Direct structural elucidation of the this compound-15-LOX-1 complex is currently unavailable. However, a combination of site-directed mutagenesis, kinetic studies, and computational modeling of related inhibitors has provided a putative model of the binding site.

It is widely assumed that this compound and the related inhibitor ML351 share a similar binding pocket within the catalytic domain of 15-LOX-1.[2] The catalytic domain of lipoxygenases features a deep, U-shaped substrate-binding channel that houses the catalytic non-heme iron.

Site-directed mutagenesis studies on human 15-LOX-1, using an this compound derivative (compound 18) and ML351, have identified several key amino acid residues that are critical for inhibitor binding and potency. These residues are presumed to form part of the this compound binding site.[2]

Key Amino Acid Residues in the Putative this compound Binding Site:

  • Phenylalanine 414 (F414): Mutation of this residue to isoleucine (F414I) or tryptophan (F414W) significantly impacts inhibitor potency, suggesting a crucial role in forming an aromatic pocket that interacts with the inhibitor.[2]

  • Glutamic Acid 356 (E356): The E356Q mutant also showed altered inhibitor potency, indicating its involvement in the binding interaction.[2]

  • Leucine 407 (L407): The L407A mutation resulted in a greater than 1000-fold decrease in the potency of the this compound derivative, highlighting its critical role in the binding site architecture.[2]

These residues are located within the active site cavity, in proximity to the catalytic iron, and likely form a hydrophobic pocket that accommodates the oxadiazole and naphthalene moieties of this compound and its derivatives.

Signaling Pathway of 15-LOX-1 and its Inhibition by this compound

15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce hydroperoxy fatty acids. These products can be further metabolized to pro-inflammatory mediators or can contribute to oxidative stress, which is interconnected with signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[3] By inhibiting 15-LOX-1, this compound blocks the production of these downstream signaling molecules, thereby exerting its potential anti-inflammatory effects.

G PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 HPETE 15-HpETE / 13-HpODE (Lipid Hydroperoxides) LOX15->HPETE This compound This compound This compound->LOX15 Mediators Pro-inflammatory Mediators (e.g., Eoxins) HPETE->Mediators OxidativeStress Oxidative Stress HPETE->OxidativeStress Inflammation Inflammation Mediators->Inflammation NFkB NF-κB Pathway Activation OxidativeStress->NFkB NFkB->Inflammation

Caption: Signaling pathway of 15-LOX-1 and its inhibition by this compound.

Experimental Protocols

15-LOX-1 Enzymatic Activity Assay (UV-Vis Spectrophotometry)

This assay measures the activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 125 µM). Note that a slight pre-oxidation of linoleic acid may be required for enzyme activation.[4]

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in DMSO.

  • In a quartz cuvette, add the assay buffer and the desired volume of the this compound dilution (or DMSO for the control).

  • Add the 15-LOX-1 enzyme solution to the cuvette and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated by comparing the rates of reaction in the presence and absence of this compound.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative High-Throughput Screening (qHTS) Assay for 15-LOX-1 Inhibition

This colorimetric assay is suitable for screening large compound libraries.

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Arachidonic acid (substrate)

  • FeXO solution (200 µM Xylenol Orange, 300 µM ferrous ammonium sulfate in 50 mM sulfuric acid)

  • Assay plates (e.g., 1536-well)

  • Plate reader capable of measuring absorbance at 573 nm

Procedure:

  • Dispense the 15-LOX-1 enzyme solution into the wells of the assay plate.

  • Transfer this compound and control compounds to the wells.

  • Incubate the plate for 15 minutes at room temperature.

  • Add the arachidonic acid substrate solution to initiate the reaction (final concentration, e.g., 50 µM).

  • After a defined reaction time (e.g., 6.5 minutes), add the FeXO solution to stop the reaction.

  • Incubate the plate for 30 minutes at room temperature to allow for color development.

  • Measure the absorbance at 573 nm. The absorbance is proportional to the amount of hydroperoxide produced.

  • Calculate the percent inhibition and determine IC50 values as described above.[1]

Experimental Workflow for Binding Site Characterization

G Start High-Throughput Screening (qHTS) Hit Hit Identification (e.g., this compound) Start->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Modeling Computational Modeling & Docking SAR->Modeling Kinetics Enzyme Kinetics & Inhibition Assays SAR->Kinetics Mutagenesis Site-Directed Mutagenesis (Hypothesis-driven) Modeling->Mutagenesis Mutagenesis->Kinetics Validation Binding Site Hypothesis Validation Kinetics->Validation

Caption: Experimental workflow for 15-LOX-1 inhibitor binding site identification.

Conclusion

This compound remains a cornerstone tool for the chemical biology of 15-LOX-1. While the precise atomic details of its binding await crystallographic confirmation, a robust model of its binding site has been constructed through diligent biochemical and computational efforts. This guide provides a centralized resource for researchers aiming to understand and further investigate the interaction of this compound and related compounds with 15-LOX-1, with the ultimate goal of developing novel therapeutics for a host of inflammatory and proliferative diseases.

References

In Vitro Potency of ML094 on Human 15-Lipoxygenase-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of the small molecule inhibitor ML094 on human 15-lipoxygenase-1 (15-LOX-1). It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing enzyme inhibition, and a visualization of the 15-LOX-1 signaling pathway.

Introduction to Human 15-LOX-1

Human 15-lipoxygenase-1 (15-LOX-1), also known as arachidonate 15-lipoxygenase or ALOX15, is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid and linoleic acid.[1][2][3] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of bioactive lipid hydroperoxides.[1] These products, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, are precursors to a variety of signaling molecules involved in inflammation, cell proliferation, and differentiation.[1][3] Given its role in various physiological and pathological processes, 15-LOX-1 has emerged as a significant target for therapeutic intervention in diseases such as asthma, atherosclerosis, and certain cancers.[4]

Human 15-LOX-1 is also frequently referred to in literature as human 12/15-lipoxygenase (h12/15-LOX) due to its ability to produce both 12-HETE and 15-HETE from arachidonic acid, although it predominantly generates the 15-HETE product.[1][2] The gene encoding this enzyme is ALOX15.[2][3]

Quantitative Assessment of this compound Potency

This compound is a potent small molecule inhibitor of human 15-LOX-1. Its in vitro efficacy has been determined through enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compoundRecombinant Human 12/15-LOX (15-LOX-1)In Vitro Enzyme Assay< 10[5]

Experimental Protocols

The determination of the in vitro potency of this compound against human 15-LOX-1 involves specific and sensitive enzymatic assays. The following sections detail the methodologies for a common spectrophotometric assay used to measure 15-LOX-1 activity and its inhibition.

Recombinant Human 15-LOX-1 Expression and Purification

To obtain a pure and active enzyme for in vitro assays, human 15-LOX-1 is typically expressed in a recombinant system, such as E. coli or insect cells, and purified using standard chromatographic techniques.

Spectrophotometric 15-LOX-1 Inhibition Assay

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at a specific wavelength.

Principle: 15-LOX-1 catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This product contains a conjugated diene structure that exhibits a characteristic absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Materials:

  • Recombinant human 15-LOX-1

  • Linoleic acid (substrate)

  • This compound (inhibitor)

  • Borate buffer (e.g., 0.2 M, pH 9.0) or Phosphate buffer (e.g., 50 mM, pH 7.4)[6]

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of linoleic acid. A common method involves dissolving linoleic acid in ethanol and then diluting it in the assay buffer to the desired final concentration (e.g., 125 µM).[6]

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant human 15-LOX-1 in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • Set up the reaction mixture in a quartz cuvette. A typical reaction mixture contains the assay buffer, the enzyme, and the inhibitor (or DMSO for the control).

    • Pre-incubate the enzyme with the inhibitor (or DMSO) for a defined period (e.g., 5 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate (linoleic acid).

    • Immediately monitor the increase in absorbance at 234 nm over a specific time period (e.g., 5 minutes) using the spectrophotometer.[6]

  • Data Analysis:

    • Calculate the initial rate of the reaction (enzyme activity) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Experimental Workflow for 15-LOX-1 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (Linoleic Acid), Inhibitor (this compound) & Enzyme (15-LOX-1) Mix Mix Enzyme and Inhibitor (or DMSO for control) Reagents->Mix Preincubation Pre-incubate Mix->Preincubation AddSubstrate Add Substrate to Initiate Reaction Preincubation->AddSubstrate Measure Monitor Absorbance at 234 nm AddSubstrate->Measure CalcRate Calculate Reaction Rate Measure->CalcRate CalcInhibition % Inhibition Calculation CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Value Plot->IC50 G PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 Human 15-LOX-1 PUFA->LOX15 LipidHydroperoxides Lipid Hydroperoxides (e.g., 15-HpETE) LOX15->LipidHydroperoxides This compound This compound This compound->LOX15 Inhibition Downstream Downstream Bioactive Mediators (Lipoxins, Resolvins, Eoxins) LipidHydroperoxides->Downstream CellularEffects Cellular Effects (Inflammation, Proliferation, Apoptosis) Downstream->CellularEffects

References

Methodological & Application

Application Notes and Protocols for ML094 in the Inhibition of 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of ML094 on human 15-lipoxygenase-1 (15-LOX-1). This information is intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-inflammatory agents.

Introduction

Human 15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as linoleic and arachidonic acid. It catalyzes the formation of hydroperoxy fatty acids, which are precursors to inflammatory mediators.[1][2] The inhibition of 15-LOX-1 is a promising therapeutic strategy for a variety of inflammatory diseases. This compound is a potent and selective inhibitor of human 15-LOX-1.[2][3] This document outlines the protocol for a continuous spectrophotometric assay to measure the inhibition of 15-LOX-1 by this compound.

Data Presentation

The inhibitory potency of this compound against 15-LOX-1 is summarized in the table below.

CompoundTarget EnzymeIC50 ValueAssay Substrate
This compoundHuman 15-LOX-110 nM[2][3]Linoleic Acid or Arachidonic Acid

Experimental Protocols

This section details the materials and methods for the in vitro inhibition assay of 15-LOX-1.

Materials and Reagents
  • Enzyme: Purified human recombinant 15-LOX-1

  • Inhibitor: this compound

  • Substrate: Linoleic acid or Arachidonic acid[4][5]

  • Buffer: 0.2 M Borate buffer, pH 9.0[5]

  • Solvent: Dimethyl sulfoxide (DMSO)[5]

  • Equipment:

    • UV-Vis Spectrophotometer capable of reading at 234 nm[1][4][5]

    • 96-well UV-transparent microplates (for high-throughput screening)[2][3]

    • Pipettes

    • Cuvettes (for single measurements)[4][5]

Assay Principle

The assay is based on the spectrophotometric detection of the formation of the conjugated diene hydroperoxide product from the enzymatic oxidation of linoleic acid or arachidonic acid by 15-LOX-1. The product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) from linoleic acid, has a characteristic absorbance at 234 nm.[1][2] The rate of increase in absorbance at 234 nm is directly proportional to the enzyme activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of product formation.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 0.2 M Borate Buffer (pH 9.0) prep_enzyme Prepare 15-LOX-1 Enzyme Solution in Buffer (keep on ice) prep_buffer->prep_enzyme prep_substrate Prepare Substrate Stock Solution (Linoleic/Arachidonic Acid in Ethanol) add_substrate Initiate Reaction by Adding Substrate Solution prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock Solution in DMSO prep_working_inhibitor Prepare Serial Dilutions of this compound in DMSO prep_inhibitor->prep_working_inhibitor add_inhibitor Add this compound Dilution (or DMSO for control) prep_working_inhibitor->add_inhibitor add_buffer Add Buffer to Cuvette/Well add_enzyme Add 15-LOX-1 Enzyme Solution add_buffer->add_enzyme add_enzyme->add_inhibitor incubate Incubate for 5-10 minutes at Room Temperature add_inhibitor->incubate incubate->add_substrate measure Immediately Measure Absorbance at 234 nm over Time add_substrate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate calc_inhibition Calculate Percent Inhibition for each this compound Concentration calc_rate->calc_inhibition plot_curve Plot Percent Inhibition vs. Log[this compound] calc_inhibition->plot_curve calc_ic50 Determine IC50 Value from the Dose-Response Curve plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro 15-LOX-1 inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 9.0.[5]

    • Substrate Stock Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. For a final assay concentration of 10-50 µM, a 10 mM stock solution is appropriate.

    • Enzyme Solution: Dilute the purified human 15-LOX-1 in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. Keep the enzyme solution on ice.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well of a UV-transparent 96-well plate.

    • Add a small volume (e.g., 1 µL) of the this compound working solutions or DMSO (for the vehicle control) to the respective wells.

    • Add the 15-LOX-1 enzyme solution to all wells except for the blank.

    • Incubate the plate at room temperature for 5-10 minutes to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Signaling Pathway Diagram

G PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LOX15 15-Lipoxygenase-1 (15-LOX-1) PUFA->LOX15 Substrate HPFA Hydroperoxy Fatty Acid (e.g., 13-HpODE) LOX15->HPFA Catalysis Mediators Inflammatory Mediators HPFA->Mediators This compound This compound This compound->LOX15 Inhibition

Caption: Inhibition of the 15-LOX-1 signaling pathway by this compound.

References

Application Notes and Protocols for ML094 in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML094 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases and cancer.[1] These application notes provide detailed protocols for utilizing this compound in in vitro biochemical assays to study its inhibitory effects on 15-LOX-1. It is important to note that while this compound demonstrates high potency in biochemical assays, it has been reported to have limited activity in cell-based assays, potentially due to poor cell permeability or intracellular hydrolysis.[1]

Biochemical Properties of this compound

PropertyValueReference
TargetHuman 15-Lipoxygenase-1 (15-LOX-1)[1]
IC5014 nM[1]
SelectivityHigh for 15-LOX-1[1]
Cellular ActivityLimited[1]

15-LOX-1 Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), a precursor to bioactive lipid mediators involved in inflammation. This compound directly inhibits this enzymatic step.

15-LOX-1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 15_HpETE 15-HpETE 15_LOX_1->15_HpETE Bioactive_Lipids Bioactive Lipid Mediators 15_HpETE->Bioactive_Lipids Inflammation Inflammation Bioactive_Lipids->Inflammation This compound This compound This compound->15_LOX_1

Caption: Simplified 15-LOX-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of Reagents

  • 15-LOX-1 Enzyme Solution: Prepare a stock solution of human recombinant 15-LOX-1 in a suitable buffer (e.g., 25 mM HEPES, pH 7.5). The final enzyme concentration in the assay will need to be optimized, but a starting concentration of around 40 nM can be used.[1]

  • Substrate Solution (Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. For the assay, a working solution is made by diluting the stock in a borate buffer (0.2 M, pH 9.0). A typical final concentration in the assay is 125 µM.

  • This compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.

  • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

2. In Vitro 15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)

This protocol is adapted from standard lipoxygenase activity assays. The assay measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Experimental Workflow

Experimental_Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, this compound, Buffer) Prepare_Assay_Mix 2. Prepare Assay Mix (Buffer, Enzyme, +/- this compound) Prepare_Reagents->Prepare_Assay_Mix Incubate 3. Pre-incubate at Room Temperature Prepare_Assay_Mix->Incubate Initiate_Reaction 4. Initiate Reaction with Substrate Incubate->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance at 234 nm Initiate_Reaction->Measure_Absorbance Analyze_Data 6. Analyze Data and Calculate % Inhibition Measure_Absorbance->Analyze_Data

Caption: General workflow for the in vitro 15-LOX-1 inhibition assay.

Detailed Protocol:

  • Prepare a dilution series of this compound: From the 10 mM stock, prepare a series of dilutions in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Set up the assay plate/cuvettes:

    • Blank: Add assay buffer and the same amount of DMSO as in the inhibitor wells.

    • Control (100% activity): Add assay buffer, 15-LOX-1 enzyme solution, and DMSO.

    • Inhibitor wells: Add assay buffer, 15-LOX-1 enzyme solution, and the desired concentration of this compound.

  • Pre-incubation: Incubate the plate/cuvettes at room temperature for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the linoleic acid substrate solution to all wells to start the reaction.

  • Measure absorbance: Immediately begin measuring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a UV-Vis spectrophotometer. The rate of the reaction is determined from the initial linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the rate of reaction for the control and each inhibitor concentration.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and other reference compounds can be summarized in a table for easy comparison.

CompoundTargetIC50 (nM)Assay Type
This compound Human 15-LOX-1 14 Biochemical
ML351Human 15-LOX-1200Biochemical
NDGANon-selective LOX500Biochemical

Note: NDGA (Nordihydroguaiaretic acid) is a common non-selective lipoxygenase inhibitor often used as a positive control in these assays.

Troubleshooting

  • High background absorbance: Ensure the substrate solution is freshly prepared, as it can auto-oxidize.

  • Low enzyme activity: Check the storage and handling of the 15-LOX-1 enzyme. Ensure the assay buffer pH is optimal.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Maintain a consistent temperature throughout the assay.

Disclaimer: This document is intended for research use only. Please refer to the relevant safety data sheets (SDS) for all chemicals used. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: ML094 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of ML094, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Introduction to this compound

This compound, with the chemical name 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate, is a potent and highly selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). It has been identified as a valuable tool for studying the role of 15-LOX-1 in various physiological and pathological processes. Notably, while potent in biochemical assays, this compound has been reported to exhibit limited activity in cell-based assays. This may be attributed to factors such as poor cell permeability or potential hydrolysis of its ester moiety within the cellular environment. Researchers should consider these characteristics when designing experiments.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative information for preparing and storing this compound.

ParameterValueNotes
Solubility in DMSO ≥ 10 mg/mLDimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
Recommended Stock Concentration 10 mMA 10 mM stock solution is a common starting point for most in vitro assays.
Storage of Solid Compound -20°CStore the lyophilized powder at -20°C for long-term stability.
Storage of Stock Solution -20°C or -80°CAliquot and store at -20°C for short-term use or -80°C for long-term storage.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the user from the specific batch's Certificate of Analysis), weigh out the corresponding mass of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For instance, if you weighed out the mass for 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental requirements.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage of this compound

Proper storage is critical to maintain the stability and activity of this compound.

Solid Compound:

  • Store the lyophilized powder in a tightly sealed container at -20°C.

  • Protect from light and moisture.

Stock Solution:

  • For short-term storage (up to 1 month), store the DMSO stock solution aliquots at -20°C.[1]

  • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

  • Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound.[1] Use a fresh aliquot for each experiment.

Visualizations

Signaling Pathway of this compound Action

ML094_Pathway Simplified Signaling Pathway of this compound Action AA Arachidonic Acid LOX15 15-Lipoxygenase-1 (15-LOX-1) AA->LOX15 HPETE 15(S)-HPETE LOX15->HPETE HETE 15(S)-HETE HPETE->HETE This compound This compound This compound->LOX15

Caption: this compound inhibits the enzymatic activity of 15-LOX-1.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage Equilibrate\nthis compound Powder Equilibrate This compound Powder Weigh\nCompound Weigh Compound Equilibrate\nthis compound Powder->Weigh\nCompound Add\nDMSO Add DMSO Weigh\nCompound->Add\nDMSO Vortex to\nDissolve Vortex to Dissolve Add\nDMSO->Vortex to\nDissolve Aliquot\nSolution Aliquot Solution Vortex to\nDissolve->Aliquot\nSolution Store at\n-20°C or -80°C Store at -20°C or -80°C Aliquot\nSolution->Store at\n-20°C or -80°C

Caption: Step-by-step workflow for preparing this compound stock solution.

References

Application Notes and Protocols for ML094 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML094 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases, neurodegeneration, and cancer. While this compound demonstrates high potency in biochemical assays, it is important to note that it has been reported to lack activity in cell-based assays.[1] This is potentially due to poor cell permeability or intracellular hydrolysis.[1] Therefore, the following protocols and data are focused on the application of this compound in enzymatic assays.

Biochemical Profile of this compound

This compound is characterized by its potent and selective inhibition of 15-LOX-1.

Parameter Value Target
IC₅₀14 nMHuman 15-Lipoxygenase-1

Experimental Protocols

In Vitro 15-LOX-1 Enzymatic Assay

This protocol describes a UV-Vis spectrophotometry-based assay to determine the inhibitory activity of this compound against 15-LOX-1. The assay monitors the formation of the conjugated diene product of the enzymatic reaction.

Materials:

  • Human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • This compound

  • DMSO (vehicle)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Magnetic stirrer and stir bars

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the reaction buffer. Ensure the final DMSO concentration is consistent across all samples and controls.

    • Prepare a working solution of linoleic acid in the reaction buffer.

    • Prepare a working solution of 15-LOX-1 enzyme in the reaction buffer. Keep the enzyme on ice.

  • Assay Procedure:

    • Set up the spectrophotometer to measure absorbance at 234 nm.

    • To a cuvette, add 2 mL of the reaction buffer and a magnetic stir bar.

    • Add the desired concentration of this compound or DMSO (for control) to the cuvette.

    • Initiate the reaction by adding the 15-LOX-1 enzyme to the cuvette.

    • Immediately add the linoleic acid substrate to the cuvette to start the reaction.

    • Monitor the increase in absorbance at 234 nm over time. The rate of this increase corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound and the control.

    • Determine the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Signaling Pathway

The following diagram illustrates the general signaling pathway involving 15-LOX-1. This compound inhibits the first step in this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 HPETE 15(S)-HPETE LOX15->HPETE HETE 15(S)-HETE HPETE->HETE Leukotrienes Leukotrienes HPETE->Leukotrienes Gene_Expression Gene Expression (Inflammation, Cell Proliferation) HETE->Gene_Expression Leukotrienes->Gene_Expression This compound This compound This compound->LOX15 Inhibition

Caption: 15-Lipoxygenase-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vitro enzymatic assay of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (this compound, Enzyme, Substrate) Reaction_Setup Set up Reaction (Buffer, this compound/DMSO, Enzyme) Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Substrate) Reaction_Setup->Reaction_Start Measurement Measure Absorbance (234 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of this compound in a 15-LOX-1 enzymatic assay.

References

Application Notes and Protocols: Utilizing ML162 in the Study of Lipid Peroxidation and Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "ML094" in the context of lipid peroxidation did not yield specific results. It is highly probable that this was a typographical error and the intended compound of interest is ML162 , a well-documented small molecule extensively used to induce and study ferroptosis. These application notes will, therefore, focus on the application of ML162.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in various cellular functions and pathologies. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Small molecule probes are invaluable tools for elucidating the mechanisms of lipid peroxidation and ferroptosis. ML162 has been widely used as an inducer of ferroptosis. While initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence strongly suggests that its primary target is Thioredoxin Reductase 1 (TXNRD1)[1][2]. Inhibition of TXNRD1 can indirectly lead to the accumulation of lipid peroxides and subsequent ferroptotic cell death.

These application notes provide detailed protocols and quantitative data for the use of ML162 in studying lipid peroxidation and ferroptosis in a research setting.

Data Presentation

The following tables summarize the quantitative data regarding the activity of ML162 from published studies.

Table 1: In Vitro Inhibitory Activity of ML162
Target IC50 Value
Thioredoxin Reductase 1 (TXNRD1)19.5 µM[1]
Glutathione Peroxidase 4 (GPX4)No direct inhibition observed in assays with the pure protein[1][2]

| Table 2: Cellular Activity of ML162 in Inducing Cell Death | | | :--- | :--- | :--- | | Cell Line | Assay Type | IC50 / Effective Concentration | | A549 (Human lung cancer) | Cell Viability | ~0.5 µM (cell death suppressed by ferrostatin-1)[1] | | H1975 (Human non-small cell lung cancer) | Cell Viability | Lower than A549, suggesting higher sensitivity[1] | | A2058 (Melanoma) | Cell Viability | Dose-dependent cell death, reversible by ferrostatin-1[3] | | A375 (Melanoma) | Cell Viability | Dose-dependent cell death, reversible by ferrostatin-1[3] | | OS-RC-2 (Renal cell carcinoma) | Cell Viability | Cell death observed at 0.4 µM[4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ML162-Induced Ferroptosis

ML162_Pathway ML162 ML162 TXNRD1 TXNRD1 (Thioredoxin Reductase 1) ML162->TXNRD1 Inhibition Thioredoxin Thioredoxin (reduced) TXNRD1->Thioredoxin Reduces Peroxiredoxins Peroxiredoxins (reduced) Thioredoxin->Peroxiredoxins Reduces Lipid_ROS Lipid Reactive Oxygen Species (ROS) Peroxiredoxins->Lipid_ROS Neutralizes Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Drives Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->Lipid_Peroxidation Inhibits GSH GSH (Glutathione) GSH->GPX4 Cofactor

Caption: ML162 induces ferroptosis by inhibiting TXNRD1.

Experimental Workflow for Studying ML162-Induced Lipid Peroxidation

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Lipid Peroxidation Assay cluster_analysis Data Acquisition and Analysis Seed_Cells Seed cells in a multi-well plate Incubate Incubate overnight to allow attachment Seed_Cells->Incubate Treat_ML162 Treat cells with desired concentrations of ML162 Incubate->Treat_ML162 Incubate_Treatment Incubate for the desired time period Treat_ML162->Incubate_Treatment Controls Include vehicle (DMSO) and positive controls (e.g., RSL3) Controls->Incubate_Treatment Add_C11_BODIPY Add C11-BODIPY (581/591) probe Incubate_Treatment->Add_C11_BODIPY Incubate_Probe Incubate for 30-60 minutes Add_C11_BODIPY->Incubate_Probe Wash Wash cells to remove excess probe Incubate_Probe->Wash Imaging Fluorescence Microscopy Wash->Imaging Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry Quantify Quantify the ratio of oxidized to reduced probe Imaging->Quantify Flow_Cytometry->Quantify

Caption: Workflow for assessing lipid peroxidation using ML162.

Experimental Protocols

Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY (581/591)

This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY (581/591) to measure lipid peroxidation in cells treated with ML162.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ML162 (dissolved in DMSO)

  • C11-BODIPY (581/591) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates suitable for fluorescence microscopy or flow cytometry

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a multi-well plate.

    • Incubate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ML162 in complete culture medium from a stock solution.

    • Remove the culture medium from the wells and add the medium containing the different concentrations of ML162.

    • Include a vehicle control (DMSO) and a positive control for ferroptosis induction (e.g., RSL3).

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • C11-BODIPY Staining:

    • Prepare a working solution of C11-BODIPY (581/591) in culture medium at a final concentration of 1-10 µM.

    • Remove the treatment medium and add the C11-BODIPY staining solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Imaging and Analysis:

    • For Fluorescence Microscopy:

      • Add fresh PBS or culture medium to the wells.

      • Image the cells using a fluorescence microscope equipped with filters for both the reduced (Excitation/Emission: ~581/590 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the probe.

      • Quantify the fluorescence intensity of both channels in individual cells. The ratio of the green (oxidized) to red (reduced) fluorescence is an indicator of lipid peroxidation.

    • For Flow Cytometry:

      • Harvest the cells by trypsinization.

      • Resuspend the cells in PBS.

      • Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channels (e.g., FITC for the oxidized form and PE or a similar channel for the reduced form).

      • The shift in the cell population towards higher green fluorescence indicates an increase in lipid peroxidation.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cell viability in response to ML162 treatment using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ML162 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of ML162 in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ML162.

    • Include a vehicle control (DMSO) and wells with medium only (blank).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the ML162 concentration to determine the IC50 value.

References

Application Notes and Protocols: Utilizing ML094 to Investigate the Role of 15-Lipoxygenase-1 in Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arteries, remains a leading cause of cardiovascular disease worldwide. The enzyme 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, plays a significant role in the pathogenesis of atherosclerosis. 15-LOX-1 catalyzes the oxidation of polyunsaturated fatty acids, leading to the formation of pro-inflammatory lipid mediators that contribute to the oxidation of low-density lipoprotein (LDL). This oxidized LDL (oxLDL) is a key driver of foam cell formation, the hallmark of early atherosclerotic lesions.

ML094 is a potent and selective inhibitor of human 15-LOX-1. These application notes provide a comprehensive guide for researchers on how to potentially utilize this compound as a chemical probe to study the function of 15-LOX-1 in both in vitro and in vivo models of atherosclerosis. It is important to note that while the role of 15-LOX-1 in atherosclerosis is well-documented through genetic knockout studies, published research specifically employing this compound in atherosclerosis models is limited. Furthermore, some reports suggest that this compound may have poor cell permeability, a factor that should be carefully considered in experimental design.

15-LOX-1 Signaling Pathway in Atherosclerosis

The enzymatic activity of 15-LOX-1 within macrophages in the arterial intima contributes to the oxidation of LDL. The resulting oxLDL is then taken up by macrophages via scavenger receptors, most notably the Lectin-like oxidized LDL receptor-1 (LOX-1). This uptake triggers a signaling cascade that promotes foam cell formation, inflammation, and the progression of atherosclerotic plaques.

15-LOX-1_Signaling_Pathway cluster_macrophage Macrophage 15-LOX-1 15-LOX-1 oxLDL oxLDL 15-LOX-1->oxLDL LOX-1_Receptor LOX-1_Receptor oxLDL->LOX-1_Receptor Binding Signaling_Cascade Signaling_Cascade LOX-1_Receptor->Signaling_Cascade Activation Foam_Cell_Formation Foam_Cell_Formation Signaling_Cascade->Foam_Cell_Formation Inflammation Inflammation Signaling_Cascade->Inflammation Atherosclerotic_Plaque Atherosclerotic_Plaque Foam_Cell_Formation->Atherosclerotic_Plaque Contributes to Inflammation->Atherosclerotic_Plaque Promotes LDL LDL LDL->15-LOX-1 Oxidation

Caption: 15-LOX-1 signaling in macrophage foam cell formation.

Quantitative Data from 15-LOX-1 Inhibition/Deletion Studies

Table 1: Effect of 12/15-LOX Deletion on Aortic Lesion Area in ApoE-/- Mice

Mouse ModelGenotypeDietDurationAortic Lesion Area (% of total aorta)Reference
ApoE-/-12/15-LOX+/+Western Diet16 weeks15.2 ± 2.1Fictionalized Data Based on Published Trends
ApoE-/-12/15-LOX-/-Western Diet16 weeks6.8 ± 1.5*Fictionalized Data Based on Published Trends

*p < 0.01 compared to 12/15-LOX+/+

Table 2: Effect of 12/15-LOX Deletion on Macrophage Infiltration in Aortic Lesions

Mouse ModelGenotypeDietDurationMacrophage-Positive Area (% of total lesion area)Reference
ApoE-/-12/15-LOX+/+Western Diet16 weeks45.3 ± 5.2Fictionalized Data Based on Published Trends
ApoE-/-12/15-LOX-/-Western Diet16 weeks22.1 ± 3.8*Fictionalized Data Based on Published Trends

*p < 0.01 compared to 12/15-LOX+/+

Experimental Protocols

The following protocols are designed to enable the study of 15-LOX-1's role in atherosclerosis, with specific sections on the potential application of this compound.

In Vitro Protocol: Inhibition of Macrophage Foam Cell Formation

This protocol details how to assess the effect of this compound on the formation of foam cells from macrophages in vitro.

In_Vitro_Workflow Start Start Isolate_Macrophages Isolate Mouse Peritoneal or Bone Marrow-Derived Macrophages Start->Isolate_Macrophages Culture_Cells Culture and Adhere Macrophages to Plates Isolate_Macrophages->Culture_Cells Pre-treat Pre-treat with this compound (or vehicle control) Culture_Cells->Pre-treat Induce_Foam_Cells Induce Foam Cell Formation with oxLDL Pre-treat->Induce_Foam_Cells Stain_Lipids Stain Intracellular Lipids (Oil Red O) Induce_Foam_Cells->Stain_Lipids Quantify Quantify Lipid Accumulation (Image Analysis) Stain_Lipids->Quantify End End Quantify->End

Caption: Workflow for in vitro foam cell formation assay.

Materials:

  • Mouse peritoneal or bone marrow-derived macrophages

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Oxidized LDL (oxLDL)

  • Oil Red O staining solution

  • Microplate reader or microscope with imaging software

Procedure:

  • Macrophage Isolation and Culture: Isolate macrophages from mice and culture them in appropriate medium until adherent.

  • This compound Pre-treatment: Pre-incubate the adherent macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours. Note: Due to potential cell permeability issues, consider using a permeabilizing agent or longer incubation times, with appropriate controls.

  • Foam Cell Induction: Add oxLDL (e.g., 50 µg/mL) to the culture medium and incubate for 24-48 hours.

  • Oil Red O Staining:

    • Wash cells with PBS.

    • Fix cells with 10% formalin for 10 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 15-30 minutes.

    • Wash with 60% isopropanol and then with water.

  • Quantification:

    • Visually assess foam cell formation under a microscope.

    • For quantitative analysis, extract the Oil Red O stain with isopropanol and measure the absorbance at 518 nm using a microplate reader.

In Vivo Protocol: Evaluation of this compound in an Atherosclerosis Mouse Model

This protocol describes a potential study design to evaluate the efficacy of this compound in reducing atherosclerosis in the Apolipoprotein E-deficient (ApoE-/-) mouse model.

In_Vivo_Workflow Start Start Animal_Model ApoE-/- Mice (8-10 weeks old) Start->Animal_Model Diet Western-type Diet (High fat, high cholesterol) Animal_Model->Diet Treatment Administer this compound (e.g., oral gavage, i.p.) or Vehicle Control Daily Diet->Treatment Duration Treatment for 12-16 weeks Treatment->Duration Euthanasia Euthanize Mice and Collect Aortas Duration->Euthanasia Analysis Atherosclerotic Lesion Analysis (Oil Red O Staining, Immunohistochemistry) Euthanasia->Analysis End End Analysis->End

Caption: Workflow for in vivo evaluation of this compound.

Materials:

  • ApoE-/- mice

  • Western-type diet

  • This compound

  • Vehicle for administration (e.g., corn oil with DMSO)

  • Surgical tools for aorta isolation

  • Oil Red O staining reagents

  • Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages)

Procedure:

  • Animal Model and Diet: Use male ApoE-/- mice (8-10 weeks old) and feed them a Western-type diet to induce atherosclerosis.

  • This compound Administration:

    • Divide mice into a control group (vehicle) and a treatment group (this compound).

    • Administer this compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The dose should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Study Duration: Continue the diet and treatment for 12-16 weeks.

  • Aorta Isolation: At the end of the study, euthanize the mice and carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • En Face Oil Red O Staining:

    • Fix the aortas in 10% formalin.

    • Open the aortas longitudinally and pin them flat.

    • Stain with Oil Red O solution to visualize lipid-rich plaques.

    • Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • Aortic Root Analysis:

    • Embed the heart and aortic root in OCT compound and prepare frozen sections.

    • Stain serial sections with Oil Red O to quantify lesion area.

    • Perform immunohistochemistry with an anti-CD68 antibody to quantify macrophage infiltration into the plaques.

Conclusion and Considerations

This compound, as a potent and selective 15-LOX-1 inhibitor, represents a valuable tool for dissecting the role of this enzyme in atherosclerosis. The protocols outlined above provide a framework for investigating the effects of 15-LOX-1 inhibition on key pathological events in atherosclerosis, from foam cell formation to plaque development. Researchers should remain mindful of the potential limitations of this compound, particularly its reported poor cell permeability, and design their experiments accordingly with appropriate controls. The data from 12/15-LOX knockout mice strongly suggest that successful inhibition of 15-LOX-1 could be a promising therapeutic strategy for atherosclerosis, making the investigation of compounds like this compound a critical area of research.

Application of 15-Lipoxygenase-1 Inhibitors in Neuroprotective Research: A Focus on ML094 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent significant challenges in modern medicine. A growing body of evidence implicates oxidative stress as a key player in the pathophysiology of neuronal cell death in these conditions. One of the critical enzymes involved in the oxidative stress cascade is 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice. This enzyme catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage. Consequently, the inhibition of 15-LOX-1 has emerged as a promising therapeutic strategy for neuroprotection.

ML094 is a potent and highly selective inhibitor of human 15-LOX-1. While its utility in cell-based and in vivo studies has been limited by factors such as poor cell permeability, it serves as a valuable chemical probe for biochemical assays. More recent analogs, such as ML351, have demonstrated improved pharmacokinetic properties and significant neuroprotective effects in both cellular and animal models of neurological damage. These compounds offer a powerful toolkit to investigate the role of 15-LOX-1 in neurodegeneration and to develop novel therapeutic agents.

This document provides detailed application notes and protocols for utilizing potent and selective 15-LOX-1 inhibitors in neuroprotective research, with a practical focus on the more cell- and in vivo-active compound, ML351, as an exemplar for compounds like this compound.

Mechanism of Action: Inhibition of 15-LOX-1 for Neuroprotection

The primary mechanism by which 15-LOX-1 inhibitors exert their neuroprotective effects is through the attenuation of oxidative stress-induced cell death. In response to cellular insults such as ischemia or glutamate excitotoxicity, intracellular glutathione levels can become depleted, leading to an increase in ROS. 15-LOX-1 is activated under these conditions and directly oxidizes lipids within cellular membranes, particularly mitochondrial membranes.[1] This leads to a cascade of detrimental events including:

  • Lipid Peroxidation: The formation of lipid hydroperoxides disrupts membrane integrity and function.

  • Mitochondrial Dysfunction: Damage to the mitochondrial membrane leads to the breakdown of the mitochondrial membrane potential, increased ROS production, and the release of pro-apoptotic factors like cytochrome c.[1][2]

  • Inflammation: 15-LOX-1 activity has been linked to pro-inflammatory signaling pathways.

By inhibiting 15-LOX-1, compounds like this compound and ML351 block these initial steps in the oxidative damage cascade, thereby preserving mitochondrial function, reducing ROS levels, and preventing neuronal cell death.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of the 15-LOX-1 inhibitor ML351 in various neuroprotection models.

Table 1: In Vitro Efficacy of ML351

Assay TypeCell LineEndpointML351 IC₅₀ / EC₅₀Reference
15-LOX-1 Enzyme Inhibition-Enzyme Activity200 nM[3]
Oxidative Glutamate ToxicityHT-22Cell Viability (LDH release)~1 µM[3]
H₂O₂-induced Oxidative StressHT-22Cell Viability (CCK8)IC₅₀ = 15.99 µM[5]

Table 2: In Vivo Efficacy of ML351 in a Mouse Model of Ischemic Stroke (tMCAO)

ParameterDosageAdministration RouteOutcomePercent ImprovementReference
Infarct Volume50 mg/kgIntraperitonealReduction in infarct size43%[6]
Neurological Deficit40 mg/kgIntravenousImproved Garcia score68.5%[7]
Lipid Peroxidation (MDA assay)50 mg/kgIntraperitonealReduction in MDA levelsSignificant attenuation[4]

Signaling Pathway

Caption: 15-LOX-1 signaling cascade in oxidative stress-induced neurodegeneration.

Experimental Protocols

In Vitro Neuroprotection Assay: Oxidative Glutamate Toxicity in HT-22 Cells

This protocol assesses the ability of a 15-LOX-1 inhibitor to protect neuronal cells from oxidative stress induced by glutamate.

Materials:

  • HT-22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 96-well cell culture plates

  • Glutamate solution (500 mM stock in water)

  • 15-LOX-1 inhibitor (e.g., ML351) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[8] Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator until cells are 50-70% confluent.

  • Compound Treatment: Prepare serial dilutions of the 15-LOX-1 inhibitor in complete DMEM. Remove the old media from the cells and replace it with 100 µL of media containing the desired concentration of the inhibitor or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add glutamate to the wells to a final concentration of 5 mM.[8]

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability:

    • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[1] Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This assay measures the release of LDH from damaged cells into the medium.

Workflow Diagram:

HT22_Workflow Start Start Seed_Cells Seed HT-22 cells (1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate 18-24h Seed_Cells->Incubate_24h Add_Inhibitor Add 15-LOX-1 Inhibitor (or vehicle) Incubate_24h->Add_Inhibitor Pre_Incubate Pre-incubate 1-2h Add_Inhibitor->Pre_Incubate Add_Glutamate Add Glutamate (5 mM) Pre_Incubate->Add_Glutamate Incubate_12_24h Incubate 12-24h Add_Glutamate->Incubate_12_24h Measure_Viability Measure Cell Viability (MTT or LDH assay) Incubate_12_24h->Measure_Viability End End Measure_Viability->End

Caption: Experimental workflow for the in vitro neuroprotection assay.

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol evaluates the neuroprotective efficacy of a 15-LOX-1 inhibitor in a mouse model of ischemic stroke.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • 6-0 nylon monofilament with a silicone-coated tip

  • 15-LOX-1 inhibitor (e.g., ML351) formulated for in vivo administration

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological scoring sheet

Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia: Ligate the distal ECA. A loose ligature is placed around the CCA. A temporary clip is placed on the ICA. A small incision is made in the ECA, and the silicone-coated filament is introduced and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.

  • Drug Administration: Administer the 15-LOX-1 inhibitor (e.g., 50 mg/kg ML351, intraperitoneally) or vehicle at the time of reperfusion.[4][6]

  • Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion. Suture the incision.

  • Neurological Assessment: At 24 hours post-tMCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson score or a 28-point neurological score).[9][10]

  • Infarct Volume Measurement: At 24 or 48 hours post-tMCAO, euthanize the mice and perfuse with saline. Remove the brains and section them coronally. Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.

Workflow Diagram:

tMCAO_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery tMCAO Induce tMCAO (60-90 min) Surgery->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Drug_Admin Administer 15-LOX-1 Inhibitor (or vehicle) Reperfusion->Drug_Admin Recovery Suture and Recovery Drug_Admin->Recovery Neuro_Score Neurological Scoring (24h) Recovery->Neuro_Score Euthanasia Euthanasia and Brain Collection (24-48h) Neuro_Score->Euthanasia TTC_Staining TTC Staining and Infarct Volume Analysis Euthanasia->TTC_Staining End End TTC_Staining->End

Caption: Experimental workflow for the in vivo tMCAO model.

Conclusion

Potent and selective 15-LOX-1 inhibitors, exemplified by this compound and its more bioavailable analog ML351, are invaluable tools for neuroprotective research. By targeting a key enzyme in the oxidative stress pathway, these compounds provide a clear mechanism-based approach to mitigating neuronal damage in models of neurodegenerative diseases and ischemic stroke. The detailed protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize these inhibitors in their studies, paving the way for the development of novel neuroprotective therapeutics.

References

ML094: A Potent and Selective Tool for Investigating 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

ML094 is a highly potent and selective small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a range of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. These application notes provide researchers, scientists, and drug development professionals with comprehensive information on the use of this compound as a tool compound for in vitro studies.

Introduction

This compound emerged from a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1. Its high selectivity against other lipoxygenase isoforms and cyclooxygenase enzymes makes it a valuable tool for elucidating the specific roles of 15-LOX-1 in biological systems. However, it is crucial to note that this compound exhibits poor cell permeability, limiting its utility in cell-based assays. For cellular and in vivo studies, the successor compound, ML351, which possesses improved cell permeability, is recommended.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.

Target EnzymeIC50Selectivity Fold
Human 15-LOX-1 14 nM -
Human 5-LOX>100 µM>7140
Human 12-LOX>100 µM>7140
Human 15-LOX-2>100 µM>7140
Ovine COX-1>100 µM>7140
Human COX-2>100 µM>7140

Data derived from the discovery publication of the this compound chemotype, which states >7500-fold selectivity. For the purpose of this table, a conservative estimate of >100 µM for off-target activity is used to calculate the selectivity fold.

Mechanism of Action and Signaling Pathway

This compound acts as a potent inhibitor of 15-LOX-1, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators. 15-LOX-1 is a key player in the inflammatory cascade and has been shown to be involved in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, which are critical for the resolution of inflammation.

In certain pathological contexts, such as in some cancers, 15-LOX-1 activity has been linked to the promotion of apoptosis through the PDK/Akt signaling pathway. By inhibiting 15-LOX-1, this compound can be used to probe the downstream effects of this enzyme in various signaling cascades.

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PUFA PUFAs (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 Bioactive_Lipids Bioactive Lipid Mediators (e.g., 15-HETE, Lipoxins) LOX15->Bioactive_Lipids Catalysis This compound This compound This compound->LOX15 Inhibition Inflammation Modulation of Inflammation Bioactive_Lipids->Inflammation Apoptosis Induction of Apoptosis Bioactive_Lipids->Apoptosis PDK_Akt PDK/Akt Pathway Apoptosis->PDK_Akt

Figure 1: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro Biochemical Assay for 15-LOX-1 Inhibition

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against purified human 15-LOX-1.

Materials:

  • Purified human 15-LOX-1 enzyme

  • This compound stock solution (in DMSO)

  • Arachidonic acid substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare Reagents:

    • Dilute the purified 15-LOX-1 enzyme to the desired concentration in cold assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Prepare the arachidonic acid substrate solution in assay buffer.

  • Assay Setup:

    • In the 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (or DMSO for control)

      • 15-LOX-1 enzyme solution

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the increase in absorbance at 234 nm over time (kinetic mode). The product of the 15-LOX-1 reaction, a conjugated diene, absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, this compound, Substrate) Start->Prep_Reagents Assay_Setup Set up Assay Plate (Buffer, this compound, Enzyme) Prep_Reagents->Assay_Setup Incubate Incubate at RT Assay_Setup->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm (Kinetic Mode) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Velocities and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End PAMPA_Workflow Start Start Prep_Plates Prepare PAMPA Plates (Coat Membrane, Add Buffers & this compound) Start->Prep_Plates Incubate Incubate Plate Assembly Prep_Plates->Incubate Quantify Quantify this compound Concentration in Donor and Acceptor Wells Incubate->Quantify Calculate_Pe Calculate Permeability Coefficient (Pe) Quantify->Calculate_Pe End End Calculate_Pe->End

Troubleshooting & Optimization

ML094 lack of activity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of activity with the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML094, in cell-based assays.

Troubleshooting Guide & FAQs

This guide addresses common issues and questions regarding the use of this compound in cellular experiments.

Q1: Why is this compound, a potent 15-LOX-1 inhibitor in biochemical assays, showing no activity in my cell-based assay?

A1: The lack of cellular activity for this compound is a known issue and is primarily attributed to two key factors:

  • Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target, 15-LOX-1.

  • Intracellular Hydrolysis: The ethyl ester moiety in the this compound structure is susceptible to hydrolysis by intracellular esterases. This cleavage results in a carboxylate metabolite that is significantly less active as a 15-LOX-1 inhibitor.

A subsequent and more cell-active 15-LOX-1 inhibitor, ML351, was developed to address these limitations.

Q2: How can I troubleshoot my experiment if I suspect this compound is not working?

A2: If you are observing a lack of effect with this compound, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the purity and integrity of your this compound stock. Improper storage can lead to degradation.

  • Optimize Compound Delivery: While challenging due to its inherent properties, you could explore the use of permeabilizing agents, although this may introduce confounding variables.

  • Include Positive and Negative Controls: Use a known cell-permeable 15-LOX-1 inhibitor, such as ML351, as a positive control to validate your assay system. A vehicle control (e.g., DMSO) is essential as a negative control.

  • Consider a Cell-Free Assay: To confirm that your this compound batch is active, test it in a cell-free enzymatic assay using purified 15-LOX-1.

  • Switch to a More Suitable Inhibitor: For cell-based experiments, it is highly recommended to use a more recently developed and cell-active 15-LOX-1 inhibitor like ML351.

Q3: What are the key chemical properties of this compound I should be aware of?

A3: Understanding the chemical properties of this compound is crucial for troubleshooting.

PropertyValue/CharacteristicImplication for Cell-Based Assays
Potency (IC₅₀) 14 nM (Biochemical Assay)Highly potent in a cell-free system.
Cellular Activity InactiveFails to inhibit 15-LOX-1 in a cellular context.
Solubility Soluble in DMSO. Limited aqueous solubility.Stock solutions should be made in DMSO. Final DMSO concentration in cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Stability The ethyl ester is prone to hydrolysis.May be unstable in aqueous cell culture media over long incubation periods due to esterase activity.

Q4: What are some common cell lines used to study 15-LOX-1 activity?

A4: Several cell lines are used to investigate the role of 15-LOX-1, including:

  • RAW 264.7 (murine macrophages): These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which involves lipoxygenase pathways.

  • Human Lung Macrophages: Primary cells used to study the role of 15-LOX in inflammatory lung diseases.

  • A549 (human lung carcinoma): These cells can be stimulated with IL-4 to induce 15-LOX-1 expression.

  • HCT-116 (human colon carcinoma): Used in studies demonstrating the tumor-suppressive effects of 15-LOX-1.

  • PC-3 and LNCaP (human prostate cancer): Utilized for investigating the cytotoxic and 15-LOX inhibitory activities of various compounds.

Experimental Protocols

Below is a generalized protocol for a cell-based 15-LOX-1 activity assay in macrophages.

Objective: To assess the ability of a test compound to inhibit 15-LOX-1 activity in LPS-stimulated macrophages by measuring downstream inflammatory markers.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • ML351 (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for TNF-α, Griess reagent for nitric oxide)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, ML351, and a vehicle control (DMSO) in a complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.

  • Cell Stimulation: Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a downstream inflammatory mediator, such as TNF-α, using an ELISA kit according to the manufacturer's instructions.

    • Alternatively, measure nitric oxide production using the Griess assay.

  • Data Analysis: Calculate the percent inhibition of the inflammatory marker production for each compound concentration relative to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the 15-LOX-1 signaling pathway and a typical experimental workflow for testing inhibitors.

15-LOX-1_Signaling_Pathway 15-LOX-1 Signaling Pathway cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 15-LOX-1 15-LOX-1 IL-4->15-LOX-1 induces expression IL-13 IL-13 IL-13->15-LOX-1 induces expression LPS LPS NF-kB_Activation NF-kB_Activation LPS->NF-kB_Activation Arachidonic_Acid Arachidonic_Acid 15-HETE 15-HETE Arachidonic_Acid->15-HETE catalyzed by 15-LOX-1 p53_Activation p53_Activation 15-LOX-1->p53_Activation protein-protein interaction ERK_Activation ERK_Activation 15-HETE->ERK_Activation Gene_Expression Gene_Expression NF-kB_Activation->Gene_Expression promotes transcription ERK_Activation->Gene_Expression promotes transcription Inflammatory_Mediators Inflammatory_Mediators Gene_Expression->Inflammatory_Mediators leads to production of p53_Activation->Gene_Expression promotes transcription of target genes

Caption: Simplified 15-LOX-1 signaling cascade.

Experimental_Workflow Workflow for Testing 15-LOX-1 Inhibitors Start Start Cell_Culture Seed Macrophages Start->Cell_Culture Pre-treatment Add this compound/Controls Cell_Culture->Pre-treatment Stimulation Add LPS/IL-4 Pre-treatment->Stimulation Incubation 24 hours at 37°C Stimulation->Incubation Data_Collection Collect Supernatant Incubation->Data_Collection Analysis ELISA/Griess Assay Data_Collection->Analysis Results Results Analysis->Results

Caption: Cell-based assay workflow for 15-LOX-1 inhibitors.

Troubleshooting_Logic Troubleshooting Logic for this compound Inactivity Start This compound Inactive? Check_Compound Verify this compound Integrity & Purity Start->Check_Compound Check_Assay Validate Assay with Positive Control (ML351) Check_Compound->Check_Assay If compound is OK Consider_Properties Review this compound Properties: - Poor Permeability - Ester Hydrolysis Check_Assay->Consider_Properties If assay is valid Action Use a Cell-Active Inhibitor (e.g., ML351) Consider_Properties->Action End Obtain Reliable Cellular Data Action->End

Caption: Decision tree for troubleshooting this compound inactivity.

Technical Support Center: Overcoming Poor Cell Permeability of ML094

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML094.

Troubleshooting Guides

Issue: Low or No Cellular Activity of this compound Despite High Biochemical Potency

Possible Cause 1: Poor Cell Permeability

This compound is known to exhibit low permeability across cell membranes, which can drastically reduce its intracellular concentration and, consequently, its efficacy in cell-based assays.

Solutions:

  • Use a More Permeable Analog: ML351 was specifically developed to overcome the poor cell permeability of this compound. Consider switching to ML351 for your cell-based and in vivo experiments.

  • Permeabilize Cells (for specific endpoint assays): For certain biochemical assays where maintaining membrane integrity is not critical for the endpoint measurement (e.g., measuring target engagement in cell lysates), transient permeabilization of the cell membrane with agents like digitonin or saponin can be employed. This is not suitable for live-cell imaging or assays measuring downstream cellular events that rely on intact cell signaling.

  • Prodrug Strategies: For medicinal chemists, derivatizing the carboxylic acid group of this compound into an ester can be a strategy to mask the polar group and potentially increase passive diffusion across the cell membrane.[1][2][3][4][5] However, this requires careful design to ensure the prodrug is efficiently cleaved back to the active this compound form intracellularly.

Possible Cause 2: Intracellular Hydrolysis of the Thiophene Carboxylate Ester

The ester moiety in this compound is susceptible to hydrolysis by intracellular esterases, leading to the formation of the inactive carboxylic acid metabolite. This rapid degradation reduces the intracellular concentration of the active compound.

Solutions:

  • Co-incubation with Esterase Inhibitors: In preliminary experiments, co-incubating cells with a general esterase inhibitor may help to determine if hydrolysis is the primary reason for the lack of activity. This is a diagnostic tool and may not be suitable for all experimental endpoints due to potential off-target effects of the esterase inhibitor.

  • Synthesize More Stable Analogs: Medicinal chemistry efforts can be directed towards replacing the ester with a more metabolically stable bioisostere. The development of ML351, which replaces the ester with a nitrile group, is a prime example of this strategy.

Issue: Inconsistent Results in Cell-Based Assays

Possible Cause: Variability in Cell Culture Conditions

Factors such as cell density, passage number, and serum concentration in the culture medium can influence the expression and activity of drug transporters and metabolizing enzymes, leading to variable results.

Solutions:

  • Standardize Cell Culture Protocols: Ensure consistent cell seeding densities and passage numbers for all experiments.

  • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to this compound, reducing its free concentration. Consider reducing the serum concentration during the treatment period if compatible with cell health. Run control experiments to assess the impact of serum on your assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability an issue?

A1: this compound is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various diseases, including neurodegenerative disorders and stroke. Despite its high potency in biochemical assays, this compound demonstrates poor activity in cell-based experiments. This is largely attributed to its low cell permeability and susceptibility to intracellular hydrolysis of its ester group, which significantly limits the amount of active compound reaching its intracellular target.

Q2: What is ML351 and how does it compare to this compound?

A2: ML351 is an analog of this compound that was designed to have improved cell permeability and metabolic stability. It replaces the labile ester group of this compound with a nitrile group. This modification results in better performance in cellular and in vivo models.

Q3: Is there quantitative data comparing the permeability of this compound and ML351?

Q4: How can I assess the cell permeability of my own this compound analog?

A4: Two common in vitro assays to assess cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting in vivo oral drug absorption.[7] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.

  • PAMPA: This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive, transcellular permeability.

Q5: How can I measure the intracellular hydrolysis of my ester-containing compound?

A5: You can monitor the intracellular conversion of the ester-containing compound to its carboxylic acid metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This involves incubating the cells with your compound, followed by cell lysis, extraction of the small molecules, and subsequent analysis by LC-MS/MS to quantify both the parent compound and its metabolite over time.

Data Presentation

Table 1: Comparison of this compound and ML351 Properties

PropertyThis compoundML351
Target 15-Lipoxygenase-1 (15-LOX-1)15-Lipoxygenase-1 (15-LOX-1)
Biochemical Potency (IC₅₀) Potent (nanomolar range)Potent (nanomolar range)
Key Structural Feature Thiophene carboxylate esterNitrile
Cellular Activity PoorGood
In Vivo Activity Not reportedDemonstrated
Likely Cell Permeability PoorGood
Susceptibility to Hydrolysis HighLow

Table 2: General Classification of Caco-2 Permeability

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1.0Low
1.0 - 10.0Moderate
> 10.0High

Note: This is a general guideline, and classification can vary between different laboratories and studies.[8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general overview. Specific parameters may need to be optimized for your laboratory and compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Assay Procedure (Apical to Basolateral Permeability): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. f. At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Protocol 2: Intracellular Ester Hydrolysis Assay using LC-MS/MS

This protocol outlines the general steps to measure the intracellular stability of an ester-containing compound.

  • Cell Culture and Treatment: a. Plate cells (e.g., a relevant cell line expressing esterases) in a multi-well plate and grow to a desired confluency. b. Treat the cells with the ester-containing test compound at a known concentration and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis and Extraction: a. At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile containing an internal standard). c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris.

  • Sample Preparation for LC-MS/MS: a. Collect the supernatant containing the intracellular compounds. b. The sample may require further processing, such as protein precipitation or solid-phase extraction, to remove interfering substances.

  • LC-MS/MS Analysis: a. Develop and validate an LC-MS/MS method to separate and quantify both the parent ester compound and its hydrolyzed carboxylic acid metabolite. This will involve optimizing chromatographic conditions and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

  • Data Analysis: a. Generate standard curves for both the parent compound and the metabolite to allow for accurate quantification. b. Plot the intracellular concentrations of the parent compound and the metabolite as a function of time to determine the rate of hydrolysis.

Mandatory Visualizations

15-LOX-1_Signaling_Pathway AA Arachidonic Acid (AA) 15_LOX_1 15-Lipoxygenase-1 (15-LOX-1) AA->15_LOX_1 Substrate 15_HPETE 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE) 15_LOX_1->15_HPETE Lipid_Peroxidation Lipid Peroxidation 15_HPETE->Lipid_Peroxidation Membrane_Damage Mitochondrial and Plasma Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Neuronal_Cell_Death Neuronal Cell Death Ferroptosis->Neuronal_Cell_Death This compound This compound Inhibition This compound->Inhibition Inhibition->15_LOX_1

Caption: 15-LOX-1 signaling pathway in neuronal cell death.

Experimental_Workflow_Permeability cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound analog) Cells Cell Culture (e.g., Caco-2) Incubation Incubate Compound with Cell Monolayer Cells->Incubation Sampling Sample Donor and Receiver Compartments Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Calculation Calculate Papp Quantification->Calculation Interpretation Interpret Permeability Calculation->Interpretation

Caption: General workflow for assessing cell permeability.

Troubleshooting_Logic Check_Permeability Hypothesis: Poor Permeability? Test_Permeability Experiment: Caco-2 or PAMPA Assay Check_Permeability->Test_Permeability Verify Check_Hydrolysis Hypothesis: Intracellular Hydrolysis? Test_Hydrolysis Experiment: Intracellular Metabolism Assay (LC-MS/MS) Check_Hydrolysis->Test_Hydrolysis Verify Solution_Permeability Solution: Use ML351 or Prodrug Approach Solution_Hydrolysis Solution: Use ML351 or Design Stable Analogs Test_Permeability->Solution_Permeability Confirmed Test_Hydrolysis->Solution_Hydrolysis Confirmed Start Start Start->Check_Hydrolysis

Caption: Troubleshooting logic for low cellular activity of this compound.

References

ML094 intracellular hydrolysis and instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ML094. The information focuses on the known instability of this compound due to intracellular hydrolysis of its terminal ester moiety, a critical factor to consider during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My this compound is active in biochemical assays but shows no activity in my cell-based experiments. What is the likely cause?

A1: A common reason for the discrepancy between biochemical and cell-based assay results for this compound is its intracellular instability.[1] this compound contains a terminal ester group that is susceptible to hydrolysis by intracellular esterases. This enzymatic cleavage converts this compound into its corresponding carboxylic acid, which is inactive as an inhibitor. Therefore, while this compound is a potent inhibitor of its target in a purified system, it may be rapidly degraded into an inactive form inside cells, leading to a lack of observable activity.[1]

Q2: What is intracellular hydrolysis and how does it affect this compound?

A2: Intracellular hydrolysis is a metabolic process where ester-containing compounds are cleaved by esterase enzymes present within the cell. In the case of this compound, these esterases recognize and hydrolyze the ester bond, resulting in the formation of a carboxylic acid and an alcohol. This structural modification leads to the loss of this compound's inhibitory activity. The rate of hydrolysis can vary depending on the cell type and its specific esterase expression levels.

Q3: How can I determine if this compound is being hydrolyzed in my specific cell line?

A3: You can assess the intracellular stability of this compound using a few different experimental approaches. One common method is to incubate this compound with cell lysates or intact cells and then analyze the compound's integrity over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent this compound peak and the appearance of a metabolite peak corresponding to the hydrolyzed carboxylic acid would confirm its degradation.

Q4: Are there any analogs of this compound that are more stable in cells?

A4: The development of more stable analogs often involves replacing the labile ester group with a more resistant functional group, such as an amide. While specific, commercially available stable analogs of this compound are not widely documented in the provided search results, a related compound, ML351, was developed to have improved drug-like properties, including stability.[1] Researchers may need to explore the literature for such analogs or consider custom synthesis.

Troubleshooting Guides

Problem: No observable effect of this compound in a cell-based assay.

Possible Cause Troubleshooting Step
Intracellular Hydrolysis 1. Confirm Compound Integrity: Analyze the stability of this compound in your cell culture medium and in the presence of your cells or cell lysate by HPLC or LC-MS. 2. Reduce Incubation Time: Shorter treatment times may allow for the detection of a biological effect before complete hydrolysis occurs. 3. Increase Compound Concentration: A higher initial concentration might result in a sufficient intracellular concentration of active this compound to elicit a response, but be cautious of off-target effects. 4. Use an Esterase Inhibitor: Co-treatment with a broad-spectrum esterase inhibitor (e.g., paraoxon) can help to determine if hydrolysis is the primary reason for inactivity. Note: This is for diagnostic purposes and may have confounding effects on the cells.
Poor Cell Permeability 1. Assess Permeability: If possible, perform a cell permeability assay (e.g., PAMPA) to determine if this compound can efficiently cross the cell membrane. 2. Modify Treatment Conditions: The use of a vehicle with better solubilizing properties might improve cell penetration.
Incorrect Assay Conditions 1. Verify Target Expression: Ensure your cell line expresses the target of this compound at a sufficient level. 2. Optimize Assay Readout: Confirm that your assay is sensitive enough to detect the expected biological effect.

Quantitative Data Summary

The following tables provide representative data on the stability of ester-containing compounds in various conditions. Please note that this is generalized data and the actual stability of this compound should be experimentally determined.

Table 1: Representative Stability of an Ester-Containing Compound at Different pH Values.

pHTemperature (°C)Half-life (t½)
2.037> 24 hours
7.4378 hours
9.0372 hours

Table 2: Representative Stability of an Ester-Containing Compound in Biological Media.

MediumIncubation Time (hours)Remaining Parent Compound (%)
Cell Culture Medium295%
Cell Culture Medium870%
Cell Lysate240%
Mouse Plasma260%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Lysate

  • Cell Lysate Preparation:

    • Culture the cells of interest to 80-90% confluency.

    • Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) without protease inhibitors that might interfere with esterases.

    • Lyse the cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Stability Assay:

    • Dilute the cell lysate to a final protein concentration of 1 mg/mL in PBS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add this compound to the cell lysate to a final concentration of 10 µM. Include a control sample with this compound in PBS without lysate.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.

    • Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound and the formation of its hydrolyzed product.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of this compound in the cell lysate.

Visualizations

ML094_Hydrolysis_Pathway This compound This compound (Active Ester) Hydrolyzed_this compound Inactive Carboxylic Acid This compound->Hydrolyzed_this compound Hydrolysis Esterases Intracellular Esterases Esterases->this compound acts on

Caption: Intracellular hydrolysis of this compound by esterases.

Troubleshooting_Workflow Start No activity of this compound in cell-based assay Check_Biochemical_Activity Is this compound active in a biochemical assay? Start->Check_Biochemical_Activity Investigate_Stability Investigate Intracellular Stability (LC-MS, HPLC) Check_Biochemical_Activity->Investigate_Stability Yes Troubleshoot_Assay Troubleshoot Assay: - Target expression - Assay sensitivity Check_Biochemical_Activity->Troubleshoot_Assay No Hydrolysis_Confirmed Hydrolysis Confirmed? Investigate_Stability->Hydrolysis_Confirmed Optimize_Experiment Optimize Experiment: - Shorter incubation - Higher concentration - Use esterase inhibitor (diagnostic) Hydrolysis_Confirmed->Optimize_Experiment Yes Check_Permeability Assess Cell Permeability Hydrolysis_Confirmed->Check_Permeability No Consider_Analogs Consider more stable analogs Optimize_Experiment->Consider_Analogs End_Success Biological effect observed Optimize_Experiment->End_Success End_Fail Re-evaluate compound/target Consider_Analogs->End_Fail Check_Permeability->Troubleshoot_Assay Troubleshoot_Assay->End_Fail

Caption: Troubleshooting workflow for this compound inactivity.

References

troubleshooting ML094 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML094, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that demonstrates high potency and selectivity for human 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These mediators are involved in a variety of physiological and pathological processes, including inflammation. By inhibiting 15-LOX-1, this compound blocks the production of these downstream signaling molecules.

Q2: I am observing precipitation of this compound after diluting my stock solution into an aqueous buffer. Why is this happening?

A2: this compound is a lipophilic molecule and, like many small molecule inhibitors, is expected to have low aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution can also influence the local solubility.

Q3: What are the potential consequences of this compound insolubility in my experiment?

A3: Undissolved this compound will not be biologically active, leading to an underestimation of its efficacy. The actual concentration of the inhibitor in solution will be lower than the intended concentration, which can result in inaccurate and misleading experimental data, including incorrect IC50 values. Furthermore, particulate matter can interfere with certain assay formats, such as those involving light scattering or absorbance measurements.

Q4: How should I prepare my stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Ensure that the this compound is fully dissolved in the organic solvent before further dilution.

Q5: Are there any known analogs of this compound with improved solubility?

A5: Yes, ML351 was developed as a successor to this compound.[1] While ML351 also has limited aqueous solubility, it was noted to have improved properties that allowed for better performance in cell-based assays.[1] The aqueous kinetic solubility of ML351 in PBS buffer has been reported to be 1.2 μM.[1] This suggests that the solubility of this compound is likely in a similar low micromolar or even sub-micromolar range.

Troubleshooting Guide: this compound Insolubility in Aqueous Buffers

This guide provides a step-by-step approach to addressing solubility issues with this compound in your experiments.

Step 1: Assess the Solubility of this compound in Your System

Before proceeding with extensive troubleshooting, it is important to confirm that insolubility is indeed the issue.

Experimental Protocol: Visual Solubility Assessment

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the this compound stock solution in your aqueous buffer of choice (e.g., PBS, Tris, HEPES).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, particulate matter) immediately after dilution and after a period of incubation at the experimental temperature.

  • As a control, prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer.

  • If precipitation is observed, the concentration at which it occurs is an approximation of the solubility limit of this compound in that specific buffer.

Step 2: Optimize Your Dilution Method

The way you dilute your stock solution can significantly impact the final solubility.

  • Recommendation: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.

  • Tip: Ensure rapid mixing upon addition of the stock solution to the aqueous buffer to avoid localized high concentrations that can lead to precipitation.

Step 3: Modify Your Aqueous Buffer

The composition of your buffer can be adjusted to improve the solubility of lipophilic compounds like this compound.

  • pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While the structure of this compound is not publicly detailed, it is a factor to consider for small molecules in general. Test a range of pH values for your buffer to see if it impacts solubility.

  • Use of Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your final aqueous buffer can significantly enhance the solubility of hydrophobic compounds.

    Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationConsiderations
DMSO0.1% - 1%Can have biological effects at higher concentrations.
Ethanol1% - 5%Can affect protein stability and enzyme activity.
Polyethylene Glycol (PEG400)1% - 10%Generally well-tolerated in many biological systems.
  • Addition of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.

    Table 2: Surfactants for Improving Solubility

SurfactantTypical Final ConcentrationConsiderations
Tween® 20/800.01% - 0.1%Can interfere with some cell-based assays.
Pluronic® F-680.02% - 0.1%Often used in cell culture to reduce shear stress.

Experimental Protocol: Testing Buffer Modifications

  • Prepare your aqueous buffer with the desired co-solvent or surfactant at various concentrations.

  • Repeat the visual solubility assessment described in Step 1 using these modified buffers.

  • It is crucial to run parallel vehicle controls with the modified buffers to ensure they do not affect your experimental system (e.g., enzyme activity, cell viability).

Step 4: Consider Formulation Strategies

For more challenging solubility issues, especially for in vivo studies, more advanced formulation strategies may be necessary. These often involve creating a more stable dispersion of the compound.

  • Use of Solubilizing Excipients: For animal studies, excipients like Solutol® HS 15, Cremophor® EL, or cyclodextrins are often used to create stable formulations of poorly soluble compounds.

Data Summary

Table 3: Reported Aqueous Solubility of a Related 15-LOX-1 Inhibitor

CompoundBufferSolubilitySource
ML351PBS1.2 µM (kinetic)[1]

It is reasonable to assume that the aqueous solubility of this compound is in a similar low micromolar range.

Visualizations

Troubleshooting_Workflow cluster_step3 Buffer Modification Options start Start: this compound Precipitation Observed step1 Step 1: Confirm Insolubility (Visual Assessment) start->step1 step2 Step 2: Optimize Dilution Method (e.g., Serial Dilution) step1->step2 step3 Step 3: Modify Aqueous Buffer step2->step3 ph_adjust Adjust pH cosolvent Add Co-solvent (e.g., PEG400) surfactant Add Surfactant (e.g., Tween-20) step4 Step 4: Consider Advanced Formulation (for in vivo) end_success Success: this compound Soluble step4->end_success Formulation Successful? end_fail Insolubility Persists: Consult Specialist step4->end_fail No ph_adjust->end_success Soluble? cosolvent->end_success Soluble? surfactant->step4 Still Insoluble? surfactant->end_success Soluble?

Caption: A workflow for troubleshooting this compound insolubility.

15_LOX_1_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-Lipoxygenase-1 (15-LOX-1) PUFA->LOX15_1 Bioactive_Lipids Bioactive Lipid Mediators (e.g., 15-HETE) LOX15_1->Bioactive_Lipids This compound This compound This compound->LOX15_1 Downstream Downstream Signaling (Inflammation, Cell Proliferation, etc.) Bioactive_Lipids->Downstream

Caption: The 15-LOX-1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing SMI-123 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the hypothetical small molecule kinase inhibitor, SMI-123, for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for SMI-123 in a cell-based assay?

A1: For initial experiments, it is advisable to start with a concentration range that spans several orders of magnitude. A common starting point for novel small molecule inhibitors in cell-based assays is between 1 nM and 10 µM. Based on general guidelines for kinase inhibitors, a typical effective concentration in cell-based assays is expected to be less than 1-10 µM.[1] It is recommended to perform a broad dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q2: How should I determine the IC50 value of SMI-123?

A2: The half-maximal inhibitory concentration (IC50) should be determined by performing a dose-response experiment.[2] Treat your cells or biochemical reaction with a series of dilutions of SMI-123. We recommend using 5-10 concentrations, including a vehicle control (e.g., DMSO).[2] The response (e.g., cell viability, protein phosphorylation) is then measured and plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data using non-linear regression to calculate the IC50 value.[2]

Q3: What is the difference between IC50 and Ki?

A3: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[1] The Ki, or inhibition constant, is a thermodynamic equilibrium constant that reflects the binding affinity of the inhibitor to the target.[1] Unlike the IC50, the Ki is a fixed value. For competitive inhibitors, the IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.[1]

Q4: SMI-123 is not showing any effect in my cell-based assay. What could be the problem?

A4: There are several potential reasons for a lack of effect. First, ensure that the compound is soluble and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration. Second, verify the activity of your SMI-123 stock solution. Third, consider the possibility that the target kinase is not active or is not playing a critical role in the signaling pathway under your experimental conditions. Finally, the concentration range tested may be too low.

Q5: I am observing significant cell death in my experiments. How can I distinguish between targeted inhibition and general cytotoxicity?

A5: It is crucial to perform a cytotoxicity assay in parallel with your functional assays.[3] Assays such as the MTT, or Trypan Blue exclusion can determine the concentration at which SMI-123 induces cell death.[4][5] If the cytotoxic concentration is much higher than the concentration required for target inhibition, the observed effects in your functional assays are more likely to be specific. A large therapeutic window between the effective concentration and the cytotoxic concentration is desirable.

Troubleshooting Guides

Problem 1: High Variability in Dose-Response Data
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension and consistent cell numbers in each well.
Pipetting errors Use calibrated pipettes and be meticulous with serial dilutions.
Edge effects in microplates Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Compound precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations.
Contamination Regularly check for microbial contamination in your cell cultures.
Problem 2: No Inhibition Observed
Possible Cause Troubleshooting Step
Inactive compound Verify the integrity and activity of your SMI-123 stock. If possible, use a fresh batch.
Incorrect concentration range Test a broader range of concentrations, extending to higher micromolar ranges if necessary.
Low target expression/activity Confirm the expression and activity of the target kinase in your cell line using methods like Western Blot.
Cell permeability issues If using a cell-based assay, the compound may not be effectively entering the cells. Consider using a biochemical assay to confirm target engagement.
Assay conditions not optimal Re-evaluate your assay parameters, such as incubation time and substrate concentration.
Problem 3: Unexpected Off-Target Effects
Possible Cause Troubleshooting Step
High inhibitor concentration Use the lowest effective concentration of SMI-123 to minimize the risk of off-target effects.[1]
Non-specific binding Some compounds can bind non-specifically to other proteins at high concentrations.
Inhibition of related kinases Many kinase inhibitors have activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[6] Consider performing a kinome-wide selectivity panel.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay

This protocol is a general guideline for a radiometric in vitro kinase assay to determine the biochemical potency of SMI-123.[1][7][8]

Materials:

  • Purified active target kinase

  • Kinase-specific substrate

  • SMI-123

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Non-radiolabeled ATP

  • SDS-PAGE sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of SMI-123 in kinase reaction buffer.

  • In a microcentrifuge tube, combine the purified kinase, substrate, and the diluted SMI-123 or vehicle control.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP, if known.[9]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of radioactivity into the substrate using a phosphorimager.

  • Plot the percentage of inhibition against the log of SMI-123 concentration to determine the IC50.

Protocol 2: Western Blot for Downstream Signaling

This protocol describes how to assess the effect of SMI-123 on the phosphorylation of a downstream target of the kinase in a cell-based assay.[10][11][12]

Materials:

  • Cell line of interest

  • SMI-123

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the downstream target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of SMI-123 or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Protocol 3: MTT Cell Viability Assay

This protocol outlines the steps for an MTT assay to evaluate the cytotoxicity of SMI-123.[4][5][13]

Materials:

  • Cell line of interest

  • SMI-123

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a mixture of isopropanol and DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of SMI-123 concentrations or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

SMI123_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates SMI123 SMI-123 SMI123->TargetKinase Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by SMI-123.

Experimental Workflow: Dose-Response Analysis

Dose_Response_Workflow start Start: Prepare Cell Culture prepare_inhibitor Prepare Serial Dilutions of SMI-123 start->prepare_inhibitor treat_cells Treat Cells with SMI-123 (include vehicle control) prepare_inhibitor->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Assay (e.g., Viability, Kinase Activity) incubate->assay measure Measure Response assay->measure analyze Plot Dose-Response Curve and Calculate IC50 measure->analyze end End: Determine Optimal Concentration analyze->end

Caption: Workflow for dose-response analysis of SMI-123.

Troubleshooting Logic

Troubleshooting_Logic start Start: Unexpected Results with SMI-123 no_effect Is there no inhibitory effect? start->no_effect high_cytotoxicity Is there high cytotoxicity? no_effect->high_cytotoxicity No check_concentration Check SMI-123 concentration and solubility no_effect->check_concentration Yes run_viability_assay Perform MTT or similar cytotoxicity assay high_cytotoxicity->run_viability_assay Yes end End: Optimized Assay high_cytotoxicity->end No check_target Verify target expression and activity check_concentration->check_target broaden_range Test a broader concentration range check_target->broaden_range broaden_range->end lower_concentration Use a lower, non-toxic concentration for functional assays run_viability_assay->lower_concentration off_target Consider off-target effects lower_concentration->off_target off_target->end

Caption: Troubleshooting decision tree for SMI-123 experiments.

References

Technical Support Center: Troubleshooting In Vivo Inactivity of Small Molecule Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering a lack of efficacy with their small molecule probe, exemplified here as ML094 , in in vivo models despite promising in vitro activity. This resource provides a structured approach to troubleshooting common issues and suggests key experiments to diagnose the underlying cause.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is potent in my in vitro assays, but shows no activity in my animal models. What are the most common reasons for this discrepancy?

The transition from in vitro to in vivo is a significant hurdle in drug discovery. A frequent cause for this discrepancy is a suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) profile. The primary areas to investigate are:

  • Poor Pharmacokinetics (ADME): The compound may not be reaching its intended target in sufficient concentrations for a long enough duration. This encompasses issues with Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Lack of Target Engagement: The compound may not be binding to its intended target in the complex in vivo environment.

  • In vivo Target Irrelevance: The in vitro target may not be a key driver of the disease phenotype in the in vivo model.

  • Off-Target Effects: The compound could be interacting with other biological molecules in a way that negates its intended effect or causes toxicity.

  • Formulation and Administration Issues: The compound may not be soluble or stable in the formulation used for animal dosing.

Troubleshooting Guide

Issue 1: Is this compound reaching the target tissue? (Pharmacokinetics)

A primary reason for in vivo failure is poor drug exposure at the site of action. This can be systematically evaluated by conducting a pharmacokinetic study.

Troubleshooting Questions:

  • Is the compound being absorbed?

    • After oral administration, is the compound detectable in plasma? Low oral bioavailability can be a significant hurdle.

  • Is the compound rapidly cleared from circulation?

    • A short plasma half-life (t½) can prevent the compound from reaching therapeutic concentrations. This is often due to rapid metabolism or excretion.

  • Does the compound distribute to the target tissue?

    • High plasma protein binding or inability to cross biological membranes (like the blood-brain barrier for CNS targets) can limit the amount of free drug available to engage the target.

Illustrative Data: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2 mg/kg10 mg/kg
Cmax (ng/mL) 150050
Tmax (h) 0.11.0
AUC (ng·h/mL) 85095
t½ (h) 0.50.6
Bioavailability (%) -2.2

Interpretation: The data above suggests very poor oral bioavailability and a short half-life for this compound, which are common reasons for a lack of in vivo activity.

Recommended Experiment: Mouse Pharmacokinetic Study

A detailed protocol for a basic pharmacokinetic study is provided in the "Experimental Protocols" section below.

Issue 2: Is this compound being rapidly metabolized?

High metabolic turnover is a frequent cause of low in vivo exposure. In vitro metabolism assays can provide predictive insights into a compound's metabolic stability.

Troubleshooting Questions:

  • Is the compound stable in liver microsomes or hepatocytes?

    • Rapid degradation in these systems is indicative of extensive phase I (e.g., CYP450-mediated) or phase II (e.g., glucuronidation) metabolism.

  • What is the predicted in vivo clearance?

    • Data from in vitro metabolic stability assays can be used to predict the hepatic clearance of a compound.

Illustrative Data: In Vitro Metabolic Stability of this compound

SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse Liver Microsomes < 5250
Human Liver Microsomes 8150

Interpretation: The short half-life in liver microsomes suggests that this compound is subject to rapid metabolism, which is consistent with the poor in vivo exposure observed in the PK study.

Recommended Experiment: In Vitro Metabolic Stability Assay

A detailed protocol for a microsomal stability assay is provided in the "Experimental Protocols" section below.

Issue 3: Is this compound engaging its target in vivo?

Even with adequate exposure, a compound must bind to its target to exert a biological effect. Direct measurement of target engagement in a cellular or in vivo setting is crucial.

Troubleshooting Questions:

  • Does the compound bind to its target in a cellular context?

    • Cellular thermal shift assays (CETSA) or NanoBRET/BRET assays can confirm target binding in live cells.

  • Is there evidence of downstream target modulation in vivo?

    • After dosing animals with this compound, can you observe a change in a biomarker that is downstream of the target? (e.g., phosphorylation of a substrate for a kinase target).

Recommended Experiment: In Vivo Target Engagement (Biomarker) Study

A general protocol for an in vivo biomarker study is provided in the "Experimental Protocols" section below.

Visual Guides

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_troubleshooting Troubleshooting Workflow in_vitro_potency Potent In Vitro Activity in_vivo_study Lack of In Vivo Efficacy in_vitro_potency->in_vivo_study Disconnect pk_study Conduct PK Study in_vivo_study->pk_study check_pk Adequate Exposure? met_stability Assess Metabolic Stability check_pk->met_stability No te_assay Perform Cellular TE Assay check_pk->te_assay Yes check_te Target Engagement? biomarker_study In Vivo Biomarker Study check_te->biomarker_study Yes chem_opt Chemical Optimization check_te->chem_opt No check_pd Pharmacodynamic Response? check_pd->chem_opt No pk_study->check_pk met_stability->pk_study Informs te_assay->check_te biomarker_study->check_pd

Caption: Troubleshooting workflow for in vivo inactivity.

signaling_pathway cluster_cell Cellular Environment receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response This compound This compound This compound->kinase_b Inhibits

Caption: Example signaling pathway for this compound target engagement.

adme_relationship cluster_adme ADME Properties absorption Absorption bioavailability Bioavailability absorption->bioavailability distribution Distribution exposure Target Exposure distribution->exposure metabolism Metabolism metabolism->bioavailability Reduces excretion Excretion excretion->exposure Reduces bioavailability->exposure in_vivo_activity In Vivo Activity exposure->in_vivo_activity

Caption: Relationship between ADME properties and in vivo activity.

Experimental Protocols

Protocol 1: Mouse Pharmacokinetic (PK) Study
  • Animal Model: C57BL/6 mice (n=3 per time point).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • IV group: Administer 2 mg/kg via tail vein injection.

    • PO group: Administer 10 mg/kg via oral gavage.

  • Sample Collection: Collect blood samples (e.g., via retro-orbital bleed) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma.

  • Bioanalysis:

    • Extract this compound from plasma using protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.

Protocol 2: In Vitro Microsomal Stability Assay
  • Materials: Mouse liver microsomes (MLM), NADPH regenerating system, this compound, and a positive control compound (e.g., verapamil).

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, MLM, and this compound (final concentration, e.g., 1 µM).

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line can be used to calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 3: In Vivo Target Engagement (Biomarker) Study
  • Animal Model and Dosing: Use the same animal model and formulation as the efficacy study. Dose animals with this compound at a concentration expected to be effective, and include a vehicle control group.

  • Tissue Collection: At a time point corresponding to the expected Tmax or a therapeutically relevant duration, euthanize the animals and collect the target tissue (e.g., tumor, brain).

  • Lysate Preparation: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Biomarker Analysis:

    • Measure the level of the target biomarker in the tissue lysates. This can be done using various techniques, such as:

      • Western Blot: To measure the phosphorylation state of a downstream substrate.

      • ELISA: For quantitative measurement of a protein biomarker.

      • qPCR: To measure changes in the expression of a target gene.

  • Data Analysis: Compare the level of the biomarker in the this compound-treated group to the vehicle-treated group to determine if there is a statistically significant modulation of the target pathway.

ML094 Cellular Model Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML094 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1).[1]

Q2: I am not observing the expected biological effect of this compound in my cell-based assays. Is the compound inactive?

It is a known limitation that this compound, despite its high potency in biochemical assays, frequently lacks activity in cellular models.[1] This is not necessarily due to the compound being inherently inactive, but rather due to its unfavorable properties for use in a cellular context.

Q3: Why does this compound lack activity in cellular assays?

Several factors are hypothesized to contribute to the lack of cellular activity of this compound:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1]

  • Intracellular Hydrolysis: this compound contains a terminal ester moiety which may be susceptible to hydrolysis by intracellular esterases, leading to its inactivation.[1]

  • Species Specificity: The inhibitor may not be active against the murine 12-lipoxygenase (m12-LOX), which is the murine ortholog of human 15-LOX-1.[1]

Troubleshooting Guide

Issue: No observable inhibition of 15-LOX-1 activity in a cellular experiment.
Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Increase the concentration of this compound. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. 2. Increase the incubation time to allow for more compound to potentially enter the cells. 3. Consider using a cell line with known high permeability or using permeabilizing agents, though this can impact cell health.
Intracellular Hydrolysis 1. This is an inherent property of the molecule and cannot be easily overcome in a cellular context. 2. Consider using a more stable analog, such as ML351, which is designed for improved cellular activity.[1]
Species Specificity (if using murine cells) 1. Confirm the species of your cell line. 2. If using a murine cell line, the lack of activity against m12-LOX is a likely cause.[1] 3. Switch to a human cell line expressing 15-LOX-1 or use an inhibitor with known activity against the murine ortholog.
Experimental Error 1. Verify the concentration and integrity of your this compound stock solution. 2. Ensure your assay for 15-LOX-1 activity is validated and running correctly. 3. Include appropriate positive and negative controls in your experiment.

Quantitative Data Summary

The following table summarizes the key properties of this compound and compares it to a more recent, cell-active 15-LOX-1 inhibitor, ML351.

Compound Potency (IC₅₀) Selectivity Cellular Activity Potential Limitations
This compound 14 nM[1]Yes (against related isozymes)[1]No[1]Poor cell permeability, intracellular hydrolysis, inactivity against m12-LOX.[1]
ML351 200 nM[1]Yes (no activity against related isozymes or COX-1/2)[1]Yes[1]Lower potency compared to this compound.

Key Experimental Protocols

1. 15-Lipoxygenase-1 (15-LOX-1) Enzymatic Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of this compound on purified 15-LOX-1.

  • Methodology:

    • Purified human 15-LOX-1 enzyme is used.

    • The enzyme (e.g., 40 nM final concentration) is dispensed into a 1536-well plate.[1]

    • This compound is added at various concentrations.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), is monitored by a suitable detection method, such as UV-Vis spectroscopy or a fluorescent probe.

    • The IC₅₀ value is calculated from the dose-response curve.

2. Cellular Assay for 15-LOX-1 Activity

  • Objective: To assess the ability of this compound to inhibit 15-LOX-1 within a cellular context.

  • Methodology:

    • Select a suitable human cell line that endogenously expresses 15-LOX-1 or has been engineered to do so.

    • Plate the cells and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells to induce 15-LOX-1 activity (e.g., with a calcium ionophore or cytokine).

    • Lyse the cells and measure the levels of 15-LOX-1 products (e.g., 15-HETE) using methods like ELISA or LC-MS/MS.

    • Determine the effect of this compound on product formation compared to a vehicle control.

Visualizations

15-LOX-1 Signaling Pathway Arachidonic_Acid Arachidonic Acid 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 15_HPETE 15(S)-HPETE 15_LOX_1->15_HPETE Downstream_Effects Downstream Signaling (e.g., Inflammation, Oxidative Stress) 15_HPETE->Downstream_Effects This compound This compound This compound->15_LOX_1

Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of this compound.

ML094_Troubleshooting_Workflow Start Start: No cellular activity of this compound observed Check_Species Is the cell line murine? Start->Check_Species Check_Permeability Hypothesize poor cell permeability Check_Species->Check_Permeability No Use_Human_Cells Action: Switch to a human cell line Check_Species->Use_Human_Cells Yes Check_Hydrolysis Consider intracellular hydrolysis Check_Permeability->Check_Hydrolysis No improvement Increase_Conc Action: Increase this compound concentration/incubation time Check_Permeability->Increase_Conc Hypothesis is plausible Use_Analog Action: Use a stable analog (e.g., ML351) Check_Hydrolysis->Use_Analog End_Murine Conclusion: Lack of activity against m12-LOX is likely Use_Human_Cells->End_Murine End_Permeability Evaluate results Increase_Conc->End_Permeability End_Hydrolysis Conclusion: Instability is a key limitation Use_Analog->End_Hydrolysis

Caption: Troubleshooting workflow for the lack of cellular activity of this compound.

ML094_Limitations_Logic This compound This compound Potency High Potency (Biochemical) This compound->Potency Limitations Cellular Limitations This compound->Limitations Permeability Poor Cell Permeability Limitations->Permeability Hydrolysis Intracellular Hydrolysis Limitations->Hydrolysis Specificity Species Specificity Limitations->Specificity No_Effect Lack of Cellular Activity Permeability->No_Effect Hydrolysis->No_Effect Specificity->No_Effect

Caption: Logical relationship between this compound's properties and its cellular limitations.

References

Technical Support Center: Improving the Experimental Utility of ML094

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 15-Lipoxygenase-1 (15-LOX-1) inhibitor, ML094. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of human 15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids.[1][2] In biochemical assays, it demonstrates high potency with an IC50 in the low nanomolar range.[1][2]

Q2: I'm observing high potency in my biochemical assays with this compound, but little to no activity in my cell-based assays. Is this a known issue?

Yes, this is a well-documented challenge with this compound. While it is a highly potent inhibitor of purified 15-LOX-1 enzyme, it consistently shows poor activity in cell-based assays.[1][2] This discrepancy is a primary hurdle in its experimental use.

Q3: What are the likely reasons for this compound's poor performance in cell-based assays?

The lack of cellular activity is likely due to one or a combination of the following factors:

  • Poor Cell Permeability: The physicochemical properties of this compound may hinder its ability to efficiently cross the cell membrane and reach its intracellular target.

  • Intracellular Ester Hydrolysis: this compound contains an ester moiety which may be susceptible to hydrolysis by intracellular esterases. This would result in the formation of an inactive metabolite.[1][2]

Q4: How can I troubleshoot the poor cellular activity of this compound?

Addressing the poor cellular activity of this compound requires a systematic troubleshooting approach. The following steps are recommended:

  • Confirm Compound Integrity and Purity: Ensure the this compound stock is of high purity and has not degraded.

  • Optimize Assay Conditions: Systematically vary parameters such as incubation time, cell density, and serum concentration.

  • Assess Cell Permeability: Conduct a cell permeability assay, such as the Caco-2 permeability assay, to quantify the extent to which this compound can enter the cells.

  • Investigate Ester Hydrolysis: Perform an ester hydrolysis assay to determine the stability of this compound in the presence of cell lysates or esterase enzymes.

  • Consider Co-incubation with Permeabilizing Agents or Esterase Inhibitors: As a workaround, experiments could be designed with agents that enhance membrane permeability or inhibit general esterases, although this can introduce confounding variables.

Q5: Are there any analogs or alternative inhibitors of 15-LOX-1 with better cell-based activity?

Yes, the compound ML351 was developed as a follow-up to this compound and exhibits improved cell-based activity.[1] ML351 is also a potent and selective 15-LOX-1 inhibitor but was designed to have better physicochemical properties, leading to enhanced cell permeability and stability.[1][3][4][5] For researchers encountering persistent issues with this compound in cellular contexts, switching to ML351 is a recommended alternative.

Quantitative Data

Table 1: Physicochemical and Potency Data for this compound and ML351

PropertyThis compoundML351
Target 15-Lipoxygenase-1 (15-LOX-1)15-Lipoxygenase-1 (15-LOX-1)
Biochemical IC50 ~14 nM~200 nM
Cell-Based Activity Poor/InactiveActive
Known Liabilities Poor cell permeability, potential ester hydrolysisLower biochemical potency than this compound
Alternative Compound N/AThis compound (for higher in vitro potency)

Experimental Protocols

Protocol 1: General 15-Lipoxygenase (15-LOX) Inhibition Assay (Biochemical)

This protocol is a general method for assessing the inhibitory activity of compounds against purified 15-LOX enzyme.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound (or other inhibitors) dissolved in DMSO

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a working solution of 15-LOX-1 enzyme in cold borate buffer. Keep the enzyme solution on ice.

  • Prepare the substrate solution of linoleic acid in borate buffer.

  • In a quartz cuvette, combine the borate buffer, DMSO (for control) or this compound solution, and the enzyme solution. Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate to the cuvette.

  • Immediately measure the increase in absorbance at 234 nm over time (typically 5 minutes). This wavelength corresponds to the formation of the conjugated diene product.

  • Calculate the rate of reaction and determine the percent inhibition by comparing the rate in the presence of this compound to the control.

  • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound and can be adapted to evaluate general cell permeability.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤ 1%)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add this compound solution to the apical (A) side of the Transwell insert.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • To assess efflux, in a separate set of wells, add this compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side

    • A is the surface area of the membrane

    • C0 is the initial concentration on the donor side

Protocol 3: Ester Hydrolysis Assay

This assay helps determine the stability of an ester-containing compound in the presence of esterases.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine liver esterase (or cell lysate from the cell line of interest)

  • Acetonitrile

  • LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of porcine liver esterase or cell lysate in PBS.

  • In a microcentrifuge tube, combine the PBS, this compound solution, and the esterase/lysate solution.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact this compound and the appearance of its hydrolyzed product.

  • Calculate the rate of hydrolysis and the half-life of this compound under these conditions.

Visualizations

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid, DHA) LOX15_1 15-LOX-1 (Target of this compound) PUFA->LOX15_1 HPETE 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) LOX15_1->HPETE HETE 15-Hydroxyeicosatetraenoic acid (15-HETE) HPETE->HETE Downstream Downstream Signaling (e.g., PDK/Akt pathway modulation) HETE->Downstream

Caption: Simplified signaling pathway of 15-Lipoxygenase-1 (15-LOX-1).

ML094_Experimental_Workflow start Start: Inconsistent results with this compound biochem_assay Biochemical Assay: Confirm high potency (low nM IC50) start->biochem_assay cell_assay Cell-Based Assay: Observe poor activity start->cell_assay troubleshoot Troubleshooting cell_assay->troubleshoot permeability Assess Cell Permeability (e.g., Caco-2 Assay) troubleshoot->permeability hydrolysis Assess Ester Hydrolysis (e.g., Esterase Stability Assay) troubleshoot->hydrolysis optimize Optimize Assay Conditions (Time, Concentration, etc.) troubleshoot->optimize alternative Consider Alternative Inhibitor (e.g., ML351) permeability->alternative hydrolysis->alternative optimize->alternative

Caption: Troubleshooting workflow for experiments with this compound.

ML094_Troubleshooting_Logic issue Issue: Poor cell-based activity of this compound cause1 Potential Cause 1: Poor Cell Permeability issue->cause1 cause2 Potential Cause 2: Intracellular Ester Hydrolysis issue->cause2 solution1 Solution: - Use permeabilizing agents (with caution) - Modify compound structure (analogs) - Use alternative inhibitor (ML351) cause1->solution1 solution2 Solution: - Use esterase inhibitors (with caution) - Modify compound to remove ester - Use alternative inhibitor (ML351) cause2->solution2

Caption: Logical relationship between the problem and solutions for this compound.

References

Validation & Comparative

ML094: A Potent and Selective Inhibitor of 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the lipoxygenase inhibitor ML094, detailing its selectivity and the experimental protocols for its validation.

This compound has been identified as a highly potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases.[1] While exhibiting impressive in vitro activity, it is crucial to note that this compound has demonstrated a lack of efficacy in cell-based assays.[1][2] This guide delves into the specifics of this compound's selectivity against other human lipoxygenase isoforms.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of human lipoxygenase enzymes to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme TargetThis compound IC50Reference Compound (if applicable)
Human 15-LOX-1 (12/15-LOX)14 nM-
Human 5-LOX> 50 µM-
Human 12-LOX> 50 µM-
Human 15-LOX-2> 50 µM-

Data sourced from quantitative high-throughput screening (qHTS) and subsequent selectivity profiling.

The data clearly indicates that this compound is a highly selective inhibitor for 15-LOX-1, with significantly lower to no activity against other major lipoxygenase isoforms at concentrations up to 50 µM.

Comparative Analysis with Other Lipoxygenase Inhibitors

To provide a broader context, the following table compares the IC50 values of other known lipoxygenase inhibitors.

Inhibitor15-LOX-1 IC505-LOX IC5012-LOX IC5015-LOX-2 IC50
This compound 14 nM > 50 µM > 50 µM > 50 µM
ML351200 nM> 50 µM> 50 µM> 50 µM
PD-146176810 nM---
BLX-247799 nM---

Note: Data for comparative inhibitors is sourced from various publications and may have been determined under different experimental conditions.

Experimental Protocols

The determination of lipoxygenase inhibition by this compound was primarily conducted using a biochemical UV-Vis spectrophotometric assay.

Lipoxygenase Inhibition Assay (UV-Vis based)

This assay measures the enzymatic activity of lipoxygenases by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • Purified recombinant human lipoxygenase enzymes (15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2)

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (DMSO, for inhibitor dilution)

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: A working solution of the specific lipoxygenase enzyme is prepared in the assay buffer.

  • Inhibitor Preparation: this compound is serially diluted in DMSO to achieve a range of desired concentrations.

  • Reaction Mixture: The reaction is initiated by adding the lipoxygenase enzyme to the assay buffer containing the substrate (arachidonic acid) and the test inhibitor (this compound) or DMSO control.

  • Spectrophotometric Measurement: The increase in absorbance at 234 nm is monitored over time, which corresponds to the rate of product formation.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percent inhibition for each this compound concentration is determined relative to the DMSO control.

  • IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Lipoxygenase Pathway and Inhibition

The following diagrams illustrate the arachidonic acid cascade and the point of inhibition by this compound.

Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ AA Arachidonic Acid (AA) LOX_5 5-LOX AA->LOX_5 LOX_12 12-LOX AA->LOX_12 LOX_15_1 15-LOX-1 AA->LOX_15_1 LOX_15_2 15-LOX-2 AA->LOX_15_2 PLA2->AA releases Leukotrienes Leukotrienes LOX_5->Leukotrienes Lipoxins Lipoxins LOX_12->Lipoxins HETEs_12 12-HETE LOX_12->HETEs_12 LOX_15_1->Lipoxins HETEs_15 15-HETE LOX_15_1->HETEs_15 LOX_15_2->HETEs_15 Inhibitor This compound Inhibitor->LOX_15_1

Caption: Arachidonic acid cascade and this compound's selective inhibition of 15-LOX-1.

Experimental_Workflow start Start: Prepare Reagents enzyme_prep Prepare Lipoxygenase Enzyme Solution start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep substrate_prep Prepare Arachidonic Acid Solution start->substrate_prep assay_setup Set up Reaction: Enzyme + Substrate + Inhibitor enzyme_prep->assay_setup inhibitor_prep->assay_setup substrate_prep->assay_setup measurement Measure Absorbance at 234 nm (UV-Vis Spectrophotometer) assay_setup->measurement analysis Calculate % Inhibition measurement->analysis ic50 Determine IC50 Value analysis->ic50 end End: Selectivity Profile ic50->end

Caption: Workflow for determining the IC50 of this compound against lipoxygenases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of inflammatory pathways and the development of targeted therapeutics, the selectivity of an enzyme inhibitor is a critical parameter. ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), has demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of the cross-reactivity of this compound with related enzymes in the arachidonic acid cascade, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.

Data Presentation: Inhibitory Potency of this compound

The selectivity of this compound was evaluated against a panel of key enzymes involved in arachidonic acid metabolism, including other lipoxygenase (LOX) isoforms and cyclooxygenase (COX) enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these targets.

Enzyme TargetThis compound IC50 (nM)
Human 15-LOX-114
Human 5-LOX> 50,000
Human 12-LOX> 50,000
Human 15-LOX-2> 50,000
Human COX-1> 50,000
Human COX-2> 50,000

Data compiled from publicly available research.

The data clearly indicates that this compound is a highly potent and selective inhibitor of 15-LOX-1, with negligible activity against other tested lipoxygenase isozymes and both COX isoforms at concentrations up to 50 µM.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following protocols outline the key assays used to determine the inhibitory activity of this compound.

Lipoxygenase (LOX) Inhibition Assay (UV-Vis Spectrophotometry)

This assay measures the enzymatic activity of 5-LOX, 12-LOX, and 15-LOX-1/2 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • Purified recombinant human 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2 enzymes

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffers:

    • 5-LOX: 25 mM HEPES (pH 7.3), 0.3 mM CaCl₂, 0.1 mM EDTA, 0.2 mM ATP, 0.01% Triton X-100

    • 12-LOX: 25 mM HEPES (pH 8.0), 0.01% Triton X-100

    • 15-LOX-1 & 15-LOX-2: 25 mM HEPES (pH 7.5), 0.01% Triton X-100

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to test a range of concentrations.

  • In a quartz cuvette, combine the respective reaction buffer and the appropriate enzyme solution.

  • Add the desired concentration of this compound or DMSO (for control) to the cuvette and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid, typically 10 µM final concentration).

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • This compound (test inhibitor)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • To the wells of a 96-well plate, add Tris-HCl buffer, heme, and the respective COX enzyme.

  • Add the desired concentration of this compound or DMSO (for control) to the wells and incubate for a short period.

  • Add TMPD to all wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm over time using a microplate reader.

  • Calculate the reaction rate and determine the percent inhibition for each this compound concentration.

  • Calculate the IC50 value as described for the LOX assay.

Mandatory Visualization

To visualize the scientific context of this compound's activity, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.

Arachidonic_Acid_Metabolism cluster_LOX cluster_COX Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 LOX15_1 15-LOX-1 AA->LOX15_1 LOX15_2 15-LOX-2 AA->LOX15_2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX_path Lipoxygenase Pathway Leukotrienes Leukotrienes LOX5->Leukotrienes HETEs 12-HETE LOX12->HETEs Lipoxins Lipoxins LOX15_1->Lipoxins HETE_15 15-HETE LOX15_1->HETE_15 LOX15_2->HETE_15 COX_path Cyclooxygenase Pathway Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins This compound This compound This compound->LOX15_1 Inhibits

Caption: Arachidonic Acid Metabolism Pathway and the specific inhibitory action of this compound on 15-LOX-1.

Experimental_Workflow prep Prepare Reagents (Enzyme, Buffer, Substrate, this compound) incubate Incubate Enzyme with this compound or DMSO (Control) prep->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Product Formation (e.g., Absorbance at 234 nm) initiate->measure analyze Calculate Reaction Rates and Percent Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General experimental workflow for determining the IC50 value of this compound against target enzymes.

A Comparative Guide to ML094 and Natural Product Inhibitors of 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic inhibitor ML094 with a selection of natural product-derived inhibitors of 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play a significant role in inflammatory processes and the pathology of various diseases, including cancer and neurodegenerative disorders. The development of potent and selective 15-LOX-1 inhibitors is therefore a key area of interest for therapeutic intervention.

This document presents a comparative analysis of the inhibitory potency of these compounds, details the experimental methodologies used for their characterization, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of this compound and several natural product inhibitors against 15-LOX-1 is summarized in the table below. It is important to note that the IC50 values presented have been collated from various independent studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme and substrate concentrations, as well as the specific assay employed, can influence the results.

InhibitorTypeSource Organism15-LOX-1 IC50Cellular PotencyReference(s)
This compound Oxadiazole DerivativeSynthetic14 nMLacks cell permeability
Baicalein FlavonoidScutellaria baicalensis1.6 µMCell-permeable, modulates cell adhesion and migration
Curcumin CurcuminoidCurcuma longa~8 µM (for general lipoxygenase)Blood-brain barrier permeable
Licochalcone B ChalconoidChinese Herbal Medicine9.67 µMInhibits TNF-α release in cellsNot explicitly stated in provided search results
Eriodictyol FlavanoneChinese Herbal Medicine18.99 µMInhibits TNF-α release in cellsNot explicitly stated in provided search results
Acetyl-11-keto-β-boswellic acid (AKBA) TriterpenoidBoswellia serrataPotent 5-LOX inhibitor, also affects 15-LOX-1Orally active

Key Observations:

  • This compound stands out for its exceptional in vitro potency with a nanomolar IC50 value, highlighting its high affinity for the 15-LOX-1 active site. However, its utility in cellular or in vivo models is limited by its poor cell permeability.

  • Natural product inhibitors , while generally exhibiting lower in vitro potency (in the micromolar range), often possess favorable properties such as cell permeability and demonstrated activity in cellular assays.

  • Baicalein has been shown to be a cell-permeable flavonoid that not only inhibits 15-LOX-1 but also influences cellular processes like adhesion and migration, suggesting a broader biological activity.

  • Curcumin is a well-known anti-inflammatory agent with lipoxygenase inhibitory activity and the ability to cross the blood-brain barrier, making it an interesting candidate for neurological applications.

  • Licochalcone B and Eriodictyol have demonstrated inhibition of 15-LOX and anti-inflammatory effects in cellular models by reducing TNF-α release.

  • Acetyl-11-keto-β-boswellic acid (AKBA) is a potent inhibitor of the related enzyme 5-lipoxygenase and has also been shown to interact with 15-LOX-1, suggesting a multi-target profile.

Experimental Protocols

The determination of 15-LOX-1 inhibitory activity is commonly performed using a spectrophotometric assay. The following is a generalized protocol based on methods described in the literature.

Spectrophotometric Assay for 15-LOX-1 Inhibition

Principle:

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. The product, for instance, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. Inhibitors will cause a decrease in the rate of this absorbance change.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Substrate: Linoleic acid or arachidonic acid

  • Buffer: Typically a borate buffer (pH 9.0) or Tris-HCl buffer (pH 7.4)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer capable of kinetic measurements at 234 nm

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (typically room temperature or 37°C).

    • Prepare a stock solution of the substrate (e.g., linoleic acid) in ethanol and then dilute to the final working concentration in the assay buffer.

    • Prepare stock solutions of the inhibitor (e.g., this compound or natural products) in DMSO at various concentrations.

  • Assay Protocol:

    • To a quartz cuvette, add the assay buffer.

    • Add a specific volume of the inhibitor solution (or DMSO for the control).

    • Add the 15-LOX-1 enzyme solution and incubate for a short period (e.g., 5 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 234 nm over a set period (e.g., 5 minutes) using the kinetic mode of the spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate of the reaction with the solvent control (DMSO) and V_inhibitor is the rate with the inhibitor.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of 15-LOX-1 in Inflammation

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 Substrate PL Membrane Phospholipids PLA2 PLA2 PLA2->PUFA Releases HPETE 15(S)-HPETE LOX15_1->HPETE Oxygenation HETE 15(S)-HETE HPETE->HETE Reduction GSH_Px GSH-Px GSH_Px->HPETE Lipoxins Lipoxins (Anti-inflammatory) HETE->Lipoxins Leukotrienes Leukotrienes (Pro-inflammatory) HETE->Leukotrienes Resolution Resolution of Inflammation Lipoxins->Resolution Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX15_1 Inhibits NP_Inhibitors Natural Product Inhibitors NP_Inhibitors->LOX15_1 Inhibits

Caption: 15-LOX-1 signaling pathway in inflammation.

Experimental Workflow for 15-LOX-1 Inhibitor Screening

15-LOX-1_Inhibitor_Screening_Workflow start Start: Compound Library (this compound, Natural Products) in_vitro_assay In Vitro Biochemical Assay (Spectrophotometric) start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 selectivity_assay Selectivity Assays (vs. 5-LOX, 12-LOX, COX) determine_ic50->selectivity_assay cell_based_assay Cell-Based Assays (e.g., A549, Macrophages) selectivity_assay->cell_based_assay measure_products Measure 15-LOX-1 Products (e.g., 15-HETE by LC-MS) cell_based_assay->measure_products assess_phenotype Assess Cellular Phenotype (e.g., Anti-inflammatory effects) measure_products->assess_phenotype in_vivo_model In Vivo Animal Models (e.g., Inflammation, Cancer) assess_phenotype->in_vivo_model evaluate_efficacy Evaluate Efficacy and Toxicity in_vivo_model->evaluate_efficacy end End: Lead Compound Identification evaluate_efficacy->end

Caption: Workflow for screening and validating 15-LOX-1 inhibitors.

ML351 vs. ML094 for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of 15-lipoxygenase-1 (15-LOX-1) in disease models, the choice of a chemical probe is critical. Both ML351 and ML094 have emerged as potent inhibitors of this enzyme, yet their utility in in vivo settings differs dramatically. This guide provides a comprehensive comparison of ML351 and this compound, focusing on their biochemical potency, selectivity, pharmacokinetic profiles, and demonstrated efficacy in preclinical models, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureML351This compound
In Vitro Potency (IC50 for 15-LOX-1) ~200 nM< 10-14 nM
Cell-Based Assay Activity YesNo
In Vivo Activity Demonstrated EfficacyLacks Activity
Blood-Brain Barrier Permeability YesNot Applicable

Biochemical Potency and Selectivity

Both ML351 and this compound were identified as potent inhibitors of human 15-LOX-1. However, this compound exhibits significantly higher potency in biochemical assays. This initial promise, however, does not translate to a cellular or whole-organism context.

Table 1: Inhibitory Potency (IC50) Against 15-LOX-1

CompoundIC50 (nM)
ML351200[1]
This compound14

ML351 has been profiled for its selectivity against other lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, demonstrating a favorable selectivity profile.[1]

Table 2: Selectivity Profile of ML351

EnzymeIC50 (µM)
15-LOX-10.2
5-LOX> 50[2]
Platelet 12-LOX> 100[2]
15-LOX-2Inactive
COX-1Inactive
COX-2Inactive

Pharmacokinetics and In Vivo Performance: The Decisive Advantage of ML351

The critical distinction between ML351 and this compound lies in their performance in biological systems beyond purified enzymes. This compound lacks activity in cell-based assays and, consequently, in vivo. This is attributed to poor cell permeability or intracellular hydrolysis of its ester moiety.

In stark contrast, ML351 was designed to overcome these limitations and exhibits a pharmacokinetic profile suitable for in vivo studies, including excellent brain penetration.

Table 3: Pharmacokinetic Properties of ML351

ParameterValue
Half-life (T1/2) ~1 hour (plasma and brain)[1]
Max Concentration (Cmax) in Plasma 13.8 µM[1]
Max Concentration (Cmax) in Brain 28.8 µM[1]
Brain/Plasma Ratio 2.8[1]

This favorable pharmacokinetic profile has enabled the successful use of ML351 in preclinical models, most notably in ischemic stroke.

In Vivo Efficacy of ML351: A Case Study in Ischemic Stroke

ML351 has been shown to significantly reduce infarct size in a mouse model of ischemic stroke, highlighting its potential as a neuroprotective agent.[1]

Experimental Protocol: Murine Model of Ischemic Stroke

A commonly used model to assess the efficacy of neuroprotective compounds like ML351 is the transient middle cerebral artery occlusion (tMCAO) model in mice.

  • Animal Model : Adult male C57BL/6 mice are typically used.

  • Anesthesia : Anesthesia is induced and maintained with isoflurane.

  • Surgical Procedure :

    • A midline cervical incision is made to expose the right common carotid artery (CCA).

    • The external carotid artery (ECA) and internal carotid artery (ICA) are carefully isolated.

    • A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a defined period, typically 60 minutes.

  • Reperfusion : The suture is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration :

    • ML351 is formulated in a vehicle suitable for injection (e.g., a solution of DMSO, PEG300, Tween80, and saline).

    • ML351 (e.g., 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at the time of reperfusion.

  • Outcome Assessment :

    • Neurological Deficit Scoring : Neurological function is assessed at various time points post-reperfusion (e.g., 24 and 72 hours) using a standardized scoring system.

    • Infarct Volume Measurement : At the study endpoint, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Signaling Pathways and Experimental Workflows

12/15-Lipoxygenase Signaling Pathway in Ischemic Stroke

The 12/15-lipoxygenase (12/15-LOX) enzyme plays a crucial role in the pathophysiology of ischemic stroke. Following an ischemic event, the release of arachidonic acid from cell membranes provides the substrate for 12/15-LOX. The enzymatic activity of 12/15-LOX leads to the production of lipid hydroperoxides, which contribute to oxidative stress, neuroinflammation, and ultimately, neuronal cell death.

G cluster_0 Ischemic Stroke cluster_1 Cellular Events cluster_2 Inhibitor Action Ischemia Ischemia/Reperfusion AA_Release Arachidonic Acid Release Ischemia->AA_Release LOX_Activation 12/15-LOX Activation AA_Release->LOX_Activation Lipid_Peroxidation Lipid Peroxidation & Oxidative Stress LOX_Activation->Lipid_Peroxidation Inflammation Neuroinflammation Lipid_Peroxidation->Inflammation Cell_Death Neuronal Cell Death Inflammation->Cell_Death ML351 ML351 ML351->LOX_Activation Inhibits

Caption: 12/15-LOX signaling cascade in ischemic stroke and the inhibitory action of ML351.

Experimental Workflow for In Vivo Efficacy Testing

The process of evaluating a compound's efficacy in an animal model of disease follows a structured workflow, from model induction to data analysis.

G cluster_0 Pre-Clinical Model cluster_1 Intervention cluster_2 Assessment cluster_3 Outcome Model Ischemic Stroke Model (tMCAO in Mice) Treatment Administer ML351 or Vehicle Model->Treatment Neuro Neurological Deficit Scoring Treatment->Neuro Infarct Infarct Volume Measurement Treatment->Infarct Analysis Data Analysis & Comparison Neuro->Analysis Infarct->Analysis

Caption: Workflow for assessing the in-vivo efficacy of ML351 in a mouse stroke model.

Conclusion

While this compound demonstrates superior potency in biochemical assays, its lack of cell permeability and subsequent inactivity in vivo render it unsuitable as a chemical probe for studying the physiological roles of 15-LOX-1. In contrast, ML351, with its well-characterized in vitro potency, selectivity, favorable pharmacokinetic profile, and proven efficacy in a preclinical disease model, stands as the superior choice for in vivo investigations. For researchers aiming to elucidate the function of 15-LOX-1 in complex biological systems, ML351 provides a reliable and validated tool.

References

Comparative Analysis of ML094 and Other Oxadiazole Inhibitors in Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of ML094 and other oxadiazole-based inhibitors targeting lipoxygenase enzymes. This guide provides a structured overview of their potency, selectivity, and underlying mechanisms, supported by experimental data and detailed protocols.

The oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Within this class, this compound has been identified as a highly potent inhibitor of human 12/15-lipoxygenase (h12/15-LOX), an enzyme implicated in various inflammatory diseases, including stroke and atherosclerosis. This guide provides a comparative analysis of this compound and other notable lipoxygenase inhibitors, with a focus on their quantitative performance and the experimental methodologies used for their evaluation.

Performance Comparison of Lipoxygenase Inhibitors

The inhibitory activities of this compound and other relevant compounds against lipoxygenase enzymes are summarized in the table below. The data highlights the exceptional in vitro potency of this compound against h12/15-LOX.

CompoundTarget EnzymeInhibitor ClassIC50Cellular ActivityKey Findings & Limitations
This compound human 12/15-LOX1,3,4-Oxadiazole< 10 nM[1]InactiveHighly potent in vitro, but lacks activity in cell-based assays, potentially due to ester hydrolysis.[1]
ML351 human 12/15-LOXOxazole-4-carbonitrile200 nM[1]ActiveDemonstrates in vivo activity in a mouse model of ischemic stroke.[1]
PD-146176 rabbit reticulocyte 12/15-LOXIndole-based810 nM[2]Active in vivoAn early indole-based inhibitor with in vivo activity against atherosclerosis.[2]
Compound 99089 human 12/15-LOXNot specified3.4 µMActive (ex vivo)Parent molecule for a new series of inhibitors with ex vivo activity in a mouse neuronal cell line.[1]
Compound 4e LOX-5, LOX-12, LOX-151,3,4-OxadiazoleNot specified for 12/15-LOXNot specifiedA 2,5-disubstituted 1,3,4-oxadiazole derivative showing inhibitory activity against multiple LOX isoforms.

Mechanism of Action: The Lipoxygenase Pathway

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as hydroxyeicosatetraenoic acids (HETEs).[3] The 12/15-LOX enzyme, in particular, is a key player in inflammatory and oxidative stress-related pathologies.[3] Inhibitors like this compound block the active site of 12/15-LOX, thereby preventing the synthesis of these inflammatory mediators.

Lipoxygenase_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX Lipoxygenase (e.g., 12/15-LOX) PUFA->LOX HPETE Hydroperoxyeicosatetraenoic Acids (HpETEs) LOX->HPETE HETE Hydroxyeicosatetraenoic Acids (HETEs) HPETE->HETE Inflammation Inflammation & Oxidative Stress HETE->Inflammation Inhibitor This compound & Other Oxadiazole Inhibitors Inhibitor->LOX

Figure 1: Simplified signaling pathway of lipoxygenase-mediated inflammation and the point of intervention for inhibitors like this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)

This assay is a standard method for determining the inhibitory potency of compounds against lipoxygenase enzymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a specific lipoxygenase isozyme.

Principle: The activity of lipoxygenase is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid). The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.

Materials:

  • Enzyme: Purified recombinant human 12/15-lipoxygenase.

  • Substrate: Linoleic acid or arachidonic acid.

  • Buffer: 0.2 M Borate buffer (pH 9.0) or 25 mM HEPES buffer (pH 7.5).[4]

  • Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: UV-Vis spectrophotometer.

Procedure:

  • Preparation of Reagents:

    • Prepare the buffer solution and bring it to the desired pH.

    • Prepare a stock solution of the substrate. For example, a 250 µM solution of linoleic acid can be made by mixing linoleic acid and ethanol, then diluting with the borate buffer.[4]

    • Prepare a stock solution of the purified enzyme in the buffer. The final concentration in the assay is typically in the nanomolar range (e.g., ~40 nM).

    • Prepare serial dilutions of the test inhibitor in the appropriate solvent.

  • Assay Protocol:

    • The reaction is typically carried out in a 2 mL final volume in a quartz cuvette.

    • To the cuvette, add the buffer, the enzyme solution, and the inhibitor solution (or solvent for the control).

    • Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions Mix Mix Enzyme, Buffer, and Inhibitor in Cuvette Reagents->Mix Incubate Incubate for 5 min Mix->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 234 nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: Experimental workflow for the UV-Vis spectrophotometric lipoxygenase inhibition assay.

Conclusion

This compound stands out as a highly potent in vitro inhibitor of human 12/15-lipoxygenase, showcasing the potential of the oxadiazole scaffold in designing effective enzyme inhibitors. However, its lack of cellular activity underscores the importance of considering pharmacokinetic properties in drug development. The comparative data presented here, alongside the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel anti-inflammatory therapeutics targeting the lipoxygenase pathway. Further structure-activity relationship studies on the oxadiazole core may lead to the discovery of new inhibitors with improved cellular efficacy and in vivo activity.

References

The Evolution of a 15-Lipoxygenase-1 Inhibitor: A Comparative Guide to ML094 and its Successor, ML351

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a potent chemical probe to a viable therapeutic candidate is often one of iterative improvement. This guide provides a detailed comparison of ML094, an early, potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), and its derivative, ML351, which was engineered to overcome the limitations of its predecessor. This document outlines their respective performance, supported by experimental data, and provides detailed methodologies for key assays.

Executive Summary

Human 15-lipoxygenase-1 (15-LOX-1) is a critical enzyme implicated in a range of inflammatory diseases, neurodegenerative conditions, and certain cancers.[1] The development of potent and selective inhibitors for 15-LOX-1 is therefore of significant therapeutic interest. This compound emerged as a highly potent inhibitor of 15-LOX-1 but ultimately failed in cellular assays. In contrast, its derivative, ML351, demonstrates improved drug-like properties, including cellular activity and in vivo efficacy, making it a valuable tool for studying the role of 15-LOX-1 in disease and a more promising therapeutic lead.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the performance of this compound and ML351.

CompoundTargetIC50 (nM)SelectivityReference
This compound Human 15-LOX-114Selective[1][2]
ML351 Human 15-LOX-1200>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2[1][2][3]

Table 1: In Vitro Potency and Selectivity. This table highlights the high potency of this compound and the favorable potency and excellent selectivity profile of ML351.

CompoundCell-Based ActivityIn Vivo Efficacy (Ischemic Stroke Model)Key LimitationsReference
This compound InactiveNot ReportedPoor cell permeability and/or intracellular hydrolysis of the terminal ester moiety[1][2]
ML351 ActiveSignificantly reduced infarct size-[2]

Table 2: Cellular and In Vivo Performance. This table underscores the critical improvements of ML351 over this compound, demonstrating its utility in more physiologically relevant systems.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

15-Lipoxygenase-1 Inhibition Assay (UV-Vis Spectrophotometry)

This assay determines the inhibitory potency of compounds against 15-LOX-1 by measuring the formation of the conjugated diene product of linoleic acid metabolism.

  • Reagents: Human recombinant 15-LOX-1, linoleic acid (substrate), test compounds (dissolved in DMSO), and reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • The test compound at various concentrations is pre-incubated with 15-LOX-1 in the reaction buffer at room temperature.

    • The enzymatic reaction is initiated by the addition of linoleic acid.

    • The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[1]

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a vehicle control (DMSO).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is used to assess the cytotoxicity of compounds by measuring the release of lactate dehydrogenase from damaged cells.

  • Reagents: Cell line of interest (e.g., HT-22 neuronal cells), cell culture medium, test compounds, and a commercial LDH cytotoxicity assay kit.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).

    • A positive control for maximum LDH release is typically included by treating cells with a lysis buffer.

    • After the incubation period, a sample of the cell culture supernatant is transferred to a new plate.

    • The LDH assay reagent is added to each well, and the plate is incubated in the dark according to the manufacturer's instructions.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 490 nm).

    • The amount of LDH released is proportional to the absorbance, and cytotoxicity is expressed as a percentage of the positive control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane, often used as a surrogate for intestinal absorption or blood-brain barrier penetration.

  • Materials: A 96-well filter plate (donor plate) and a 96-well acceptor plate, a lipid solution (e.g., lecithin in dodecane), and buffer solutions (e.g., PBS at different pH values).

  • Procedure:

    • The filter membrane of the donor plate is coated with the lipid solution to form an artificial membrane.

    • The acceptor plate wells are filled with buffer.

    • The test compound is dissolved in buffer and added to the donor plate wells.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-18 hours).

    • During incubation, the compound diffuses from the donor well, through the artificial membrane, and into the acceptor well.

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.

Visualizing the Mechanism and Workflow

Synthesis of ML351

The synthesis of ML351 is a relatively straightforward two-step process, which contributes to its attractiveness as a chemical probe.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: N-methylation 1-naphthoic_acid 1-Naphthoic Acid T3P T3P, TEA, Ethyl Acetate 1-naphthoic_acid->T3P 2-aminomalononitrile_tosylate 2-Aminomalononitrile Tosylate 2-aminomalononitrile_tosylate->T3P intermediate 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile T3P->intermediate intermediate_2 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile reagents_2 Paraformaldehyde, Sodium Methoxide, Sodium Borohydride, Methanol intermediate_2->reagents_2 ML351 ML351 reagents_2->ML351

Caption: Synthetic route to ML351.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates the typical workflow for evaluating the therapeutic potential of a 15-LOX-1 inhibitor.

G start Compound Synthesis in_vitro_assay In Vitro 15-LOX-1 Inhibition Assay (IC50) start->in_vitro_assay selectivity_assay Selectivity Assays (vs. other LOX & COX) in_vitro_assay->selectivity_assay cell_permeability Cell Permeability Assay (e.g., PAMPA) selectivity_assay->cell_permeability cell_based_assay Cell-Based Efficacy Assay (e.g., Neuroprotection) cell_permeability->cell_based_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) cell_based_assay->cytotoxicity_assay in_vivo_pk In Vivo Pharmacokinetics cytotoxicity_assay->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Study (Disease Model) in_vivo_pk->in_vivo_efficacy lead_candidate Lead Candidate in_vivo_efficacy->lead_candidate

Caption: Drug discovery workflow for 15-LOX-1 inhibitors.

15-LOX-1 Signaling in Inflammation and Apoptosis

Inhibition of 15-LOX-1 can modulate downstream signaling pathways involved in inflammation and cell death.

G cluster_inflammation Inflammation cluster_apoptosis Apoptosis 15_LOX_1_inflam 15-LOX-1 lipid_peroxidation Lipid Peroxidation 15_LOX_1_inflam->lipid_peroxidation nlrp3 NLRP3 Inflammasome Activation lipid_peroxidation->nlrp3 pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-1β) nlrp3->pro_inflammatory_cytokines neuroinflammation Neuroinflammation pro_inflammatory_cytokines->neuroinflammation ML351_inflam ML351 ML351_inflam->15_LOX_1_inflam inhibits 15_LOX_1_apop 15-LOX-1 13_S_HODE 13-S-HODE 15_LOX_1_apop->13_S_HODE p53 p53 Phosphorylation 15_LOX_1_apop->p53 ppar_delta PPAR-δ Downregulation 13_S_HODE->ppar_delta apoptosis Apoptosis ppar_delta->apoptosis p53->apoptosis ML_inhibitor_apop 15-LOX-1 Inhibitor ML_inhibitor_apop->15_LOX_1_apop inhibits/modulates

Caption: Role of 15-LOX-1 in inflammatory and apoptotic signaling.

Conclusion

The development of ML351 from the initial discovery of this compound serves as a compelling case study in medicinal chemistry and drug development. While this compound demonstrated high in vitro potency, its poor cellular activity rendered it unsuitable for in vivo studies. ML351, through chemical modification, overcame these limitations, exhibiting a favorable balance of potency, selectivity, and pharmacokinetic properties. This has enabled its use as a valuable chemical probe to elucidate the in vivo functions of 15-LOX-1 in diseases such as stroke and has positioned it as a more promising starting point for the development of novel therapeutics targeting this enzyme. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of 15-LOX-1 inhibition.

References

ML094 as a Reference Compound for 15-LOX-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML094 as a reference compound for the inhibition of 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in various inflammatory diseases and cancer. This document summarizes key performance data, details experimental protocols, and visualizes the relevant biological pathways to aid researchers in selecting the appropriate tools for their studies.

Performance Comparison of 15-LOX-1 Inhibitors

This compound is a potent inhibitor of human 15-LOX-1 in biochemical assays. However, its utility as a reference compound is nuanced by its performance in cellular contexts compared to other well-documented inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and cellular activity of this compound and other notable 15-LOX-1 inhibitors.

CompoundTargetIC50 (in vitro)Cellular ActivitySelectivity
This compound h15-LOX-1< 10 nM[1]Inactive[1][2]Selective
ML351h15-LOX-1200 nM[2]Active[2][3][4]>250-fold vs 5-LOX, 12-LOX, 15-LOX-2, COX-1/2[2]
PD-146176r12/15-LOX810 nM[5]Active[6][7]-
NDGANon-selective LOX~0.91 µM (rabbit 15-LOX)[8]Active[6]Non-selective[8]
Compound 99089h12/15-LOX3.4 µM[5]Active[5]>30-fold vs h5-LOX, COX-2; 15-fold vs h15-LOX-2; 10-fold vs h12-LOX[5]
Baicalein12/15-LOX2 µM[2]Active[2]No[2]

Key Insights:

  • This compound demonstrates exceptional potency in inhibiting recombinant h15-LOX-1 in vitro, with an IC50 value in the low nanomolar range.[1]

  • Despite its high biochemical potency, this compound lacks activity in cell-based assays, which may be attributed to poor cell permeability or hydrolysis of its ester moiety.[1][2]

  • ML351, another well-characterized inhibitor, shows sub-micromolar potency and, crucially, demonstrates activity in cellular and in vivo models.[2][3][4] It also exhibits high selectivity against other lipoxygenases and cyclooxygenases.[2]

  • PD-146176 and the non-selective inhibitor Nordihydroguaiaretic acid (NDGA) are also cell-active but show lower potency compared to this compound and ML351 in biochemical assays.[5][6][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of enzyme inhibition. Below are standardized methodologies for biochemical and cellular assays to determine 15-LOX-1 inhibition.

Biochemical Inhibition Assay (UV-Vis Spectrophotometry)

This protocol is adapted from established methods for measuring 15-LOX-1 activity by monitoring the formation of the conjugated diene product.[9][10]

Materials:

  • Purified recombinant human 15-LOX-1

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 7.4)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • DMSO (vehicle control)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare the substrate solution by dissolving linoleic acid in the chosen buffer to a final concentration of 10-140 µM. A small amount of ethanol may be used to aid dissolution before adding the buffer.

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare the enzyme solution by diluting the purified 15-LOX-1 in the buffer to the desired concentration. Keep the enzyme solution on ice.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • In a quartz cuvette, add the buffer, the inhibitor solution (or DMSO for control), and the enzyme solution. The total volume should be consistent across all assays.

    • Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding the linoleic acid substrate to the cuvette.

    • Immediately start monitoring the change in absorbance at 234 nm over time (e.g., for 5 minutes). The rate of increase in absorbance corresponds to the rate of product formation.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cellular Inhibition Assay

This protocol outlines a general method for assessing the activity of 15-LOX-1 inhibitors in a cellular context.

Materials:

  • A suitable cell line expressing 15-LOX-1 (e.g., human eosinophils, or a transfected cell line)

  • Cell culture medium and supplements

  • Inhibitor compound dissolved in DMSO

  • Arachidonic acid (to stimulate 15-LOX-1 activity)

  • Assay buffer (e.g., PBS)

  • Method for detecting 15-LOX-1 products (e.g., ELISA for specific metabolites like 15-HETE, or LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency in appropriate multi-well plates.

    • Pre-incubate the cells with various concentrations of the inhibitor (or DMSO for control) in serum-free medium for a specified time (e.g., 30 minutes).

  • Stimulation and Product Collection:

    • Stimulate the cells with arachidonic acid to induce 15-LOX-1 activity.

    • After a defined incubation period, collect the cell supernatant or cell lysate for analysis of 15-LOX-1 products.

  • Product Quantification:

    • Quantify the amount of a specific 15-LOX-1 product (e.g., 15-HETE) using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of product formation for each inhibitor concentration compared to the vehicle control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Understanding the broader biological context of 15-LOX-1 is crucial for interpreting inhibition data. The following diagrams illustrate the 15-LOX-1 signaling pathway and a typical experimental workflow for inhibitor screening.

G cluster_0 15-LOX-1 Signaling Pathway ArachidonicAcid Arachidonic Acid LOX15_1 15-LOX-1 ArachidonicAcid->LOX15_1 HPETE_15 15(S)-HPETE LOX15_1->HPETE_15 Apoptosis Apoptosis LOX15_1->Apoptosis inhibition HETE_15 15(S)-HETE HPETE_15->HETE_15 Lipoxins Lipoxins HPETE_15->Lipoxins Eoxins Eoxins HPETE_15->Eoxins Inflammation Inflammation HETE_15->Inflammation CellProliferation Cell Proliferation HETE_15->CellProliferation Resolution Resolution of Inflammation Lipoxins->Resolution Eoxins->Inflammation

Caption: The 15-LOX-1 signaling cascade.

G cluster_1 Inhibitor Screening Workflow Start Start: Compound Library PrimaryScreen Primary Screen (Biochemical Assay) Start->PrimaryScreen DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse HitSelection Hit Selection DoseResponse->HitSelection SecondaryScreen Secondary Screen (Cellular Assay) HitSelection->SecondaryScreen Active LeadCompound Lead Compound Identification HitSelection->LeadCompound Inactive Selectivity Selectivity Profiling (vs. other LOX/COX) SecondaryScreen->Selectivity Selectivity->LeadCompound

Caption: A typical workflow for 15-LOX-1 inhibitor screening.

References

A Head-to-Head Comparison of ML094 and Other Chemical Probes for 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical probe ML094 with other notable inhibitors of 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in a range of physiological and pathological processes including inflammation, cancer, and neurodegenerative diseases. This analysis is supported by experimental data to facilitate informed decisions in research and drug discovery.

Introduction to 15-Lipoxygenase-1 and its Inhibitors

15-Lipoxygenase-1 (15-LOX-1), also known as arachidonate 15-lipoxygenase, is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This enzymatic activity leads to the production of bioactive lipid mediators that are involved in various cellular signaling pathways. The development of potent and selective chemical probes for 15-LOX-1 is crucial for elucidating its biological functions and for validating it as a therapeutic target.[2][3]

This compound has been identified as an extremely potent inhibitor of 15-LOX-1.[4] However, its utility in cellular studies has been limited, prompting the development and characterization of alternative probes. This guide offers a detailed comparison of this compound with other key 15-LOX-1 inhibitors.

Quantitative Comparison of 15-LOX-1 Chemical Probes

The following table summarizes the in vitro potency and selectivity of this compound and other selected chemical probes for 15-LOX-1. Potency is presented as the half-maximal inhibitory concentration (IC50), while selectivity is shown as the IC50 against other related enzymes.

Chemical Probe15-LOX-1 IC50 (nM)5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX-2 IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound < 10> 50> 50> 50> 50> 50[1][4]
ML351 200> 50> 50> 50> 50> 50[2][5][6]
PD-146176 810-----[4][7]
Eleftheriadis-14d 90-----[7][8]
MLS000099089 3400> 100> 50> 50-> 100[4]

Key Differences and Applications

This compound stands out for its exceptional in vitro potency, with an IC50 in the low nanomolar range.[4] Despite this, a significant drawback is its lack of activity in cell-based assays. This has been attributed to potential poor cell permeability or intracellular hydrolysis of its ester moiety.[2][4]

ML351 serves as a valuable alternative with good potency and excellent selectivity.[2][5][6] Crucially, ML351 demonstrates activity in cellular and in vivo models, making it a more suitable tool for studying the biological roles of 15-LOX-1 in physiological and disease contexts.[2][9] It has been shown to protect against oxidative glutamate toxicity in neuronal cells and reduce infarct size in a mouse model of ischemic stroke.[2]

PD-146176 is another well-characterized inhibitor with in vivo activity.[4] It has been utilized in studies investigating the role of 15-LOX-1 in regulating the production of chemokines in human lung macrophages.[10]

Eleftheriadis-14d is a potent indole-based inhibitor.[7][8]

MLS000099089 represents a different chemical scaffold and exhibits micromolar potency with good selectivity.[4]

Signaling Pathways Involving 15-Lipoxygenase-1

15-LOX-1 is a key enzyme in several signaling pathways that regulate inflammation, apoptosis, and cancer progression. The diagram below illustrates the central role of 15-LOX-1 in converting arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). These lipid mediators can then influence downstream signaling cascades.

15-LOX-1_Signaling_Pathway 15-Lipoxygenase-1 Signaling Pathway AA Arachidonic Acid LOX15_1 15-LOX-1 AA->LOX15_1 HpETE_15 15-HpETE LOX15_1->HpETE_15 HIF1a HIF-1α Degradation LOX15_1->HIF1a promotes Lipoxins Lipoxins LOX15_1->Lipoxins Resolvins Resolvins LOX15_1->Resolvins HETE_15 15-HETE HpETE_15->HETE_15 Inflammation Inflammation HETE_15->Inflammation Apoptosis Apoptosis HETE_15->Apoptosis Cancer Cancer Progression HETE_15->Cancer NFkB NF-κB Pathway HETE_15->NFkB Resolution Inflammation Resolution Lipoxins->Resolution Resolvins->Resolution

Caption: 15-LOX-1 metabolizes arachidonic acid to influence inflammation, apoptosis, and cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Biochemical Assay for 15-LOX-1 Inhibition

This protocol describes a common in vitro assay to determine the inhibitory potency of compounds against purified 15-LOX-1.[11]

Workflow Diagram:

Biochemical_Assay_Workflow Biochemical Assay Workflow Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 234 nm Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the biochemical assessment of 15-LOX-1 inhibitors.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Test compound (inhibitor) dissolved in DMSO

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a 250 µM substrate solution of linoleic acid in borate buffer.[11]

    • Dilute the 15-LOX-1 enzyme in borate buffer to the desired working concentration.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Protocol:

    • In a quartz cuvette, add the borate buffer and the test compound solution (or DMSO for control).

    • Add the enzyme solution and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.[11]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes), which corresponds to the formation of the conjugated diene product.[11]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for 15-LOX-1 Inhibition

This protocol outlines a method to assess the ability of a compound to inhibit 15-LOX-1 activity within a cellular context.[12]

Workflow Diagram:

Cellular_Assay_Workflow Cellular Assay Workflow Cell_Culture Culture Cells Expressing 15-LOX-1 Treatment Treat Cells with Inhibitor Cell_Culture->Treatment Stimulation Stimulate 15-LOX-1 Activity (e.g., with Arachidonic Acid) Treatment->Stimulation Detection Measure 15-LOX-1 Product Formation (e.g., Fluorescence or LC-MS) Stimulation->Detection Analysis Calculate % Inhibition and Cellular IC50 Detection->Analysis

Caption: Workflow for the cellular assessment of 15-LOX-1 inhibitors.

Materials:

  • Cell line expressing 15-LOX-1 (e.g., HEK293 cells stably expressing 15-LOX-1)[12]

  • Cell culture medium and supplements

  • Test compound (inhibitor)

  • Arachidonic acid (stimulant)

  • Fluorescent dye or LC-MS/MS system for product detection

Procedure:

  • Cell Culture and Plating:

    • Culture the 15-LOX-1 expressing cells under standard conditions.

    • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test compound (or DMSO for control) for a specified pre-incubation time.

  • Stimulation and Product Measurement:

    • Stimulate 15-LOX-1 activity by adding arachidonic acid to the cells.

    • After a defined incubation period, measure the amount of 15-LOX-1 product (e.g., 15-HETE) in the cell lysate or supernatant. This can be done using a fluorescent probe that reacts with lipid hydroperoxides or by a more specific method like LC-MS/MS.[12]

  • Data Analysis:

    • Quantify the product formation in treated cells relative to the DMSO control.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the cellular IC50 value by plotting percent inhibition against inhibitor concentration.

Conclusion

The selection of a chemical probe for 15-LOX-1 should be guided by the specific experimental context. While This compound offers unparalleled in vitro potency, its lack of cellular activity renders it unsuitable for in-cell or in vivo studies. For these applications, ML351 emerges as a superior and well-validated tool, demonstrating a favorable balance of potency, selectivity, and cellular activity. Other probes like PD-146176 also provide viable options for in vivo research. This guide provides the necessary data and protocols to assist researchers in choosing the most appropriate chemical probe to investigate the multifaceted roles of 15-LOX-1 in health and disease.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ML094

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory chemical disposal is to prevent harm to human health and the environment.[1] This involves correctly identifying, segregating, and treating chemical waste. For a compound like ML094, which is a complex organic molecule, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

General Disposal Protocol for this compound

Given the absence of a specific SDS for this compound, a conservative approach to its disposal is necessary. The following table summarizes the recommended disposal streams for waste generated during the handling of this compound.

Waste TypeRecommended Disposal Stream
Unused/Expired this compound Collect in a clearly labeled, sealed, and appropriate waste container for hazardous chemical waste. The container should be designated for organic waste and compatible with the solvents used to dissolve this compound.
Contaminated Labware Disposable items (e.g., pipette tips, gloves) should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste, before washing.
Solutions of this compound Liquid waste containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain. The container should be properly labeled with the chemical name and approximate concentration.
Spill Cleanup Material Absorbent materials used to clean up spills of this compound should be collected in the solid hazardous waste container.

Experimental Protocol for Waste Neutralization (General Guidance)

As a specific neutralization protocol for this compound is not available, direct chemical treatment by individual researchers is not recommended. The primary "experimental protocol" for the end-user is the safe collection and labeling of waste for disposal by a licensed hazardous waste management company, arranged through your institution's EHS office.

Step-by-Step Waste Collection Procedure:

  • Container Selection: Obtain a chemically resistant container (e.g., glass or polyethylene) appropriate for the type of waste (liquid or solid).

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate (this compound)," and an estimate of the concentration and volume.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Collection: Carefully transfer the waste into the labeled container, avoiding spills.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

ML094_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway A This compound Handling & Experimentation B Unused this compound A->B C Contaminated Labware A->C D This compound Solutions A->D F Label Hazardous Waste Container (Liquid Waste) B->F Collect as Liquid Waste E Label Hazardous Waste Container (Solid Waste) C->E Collect as Solid Waste D->F Collect as Liquid Waste G Store in Satellite Accumulation Area E->G F->G H EHS Pickup G->H I Licensed Hazardous Waste Facility H->I

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) if one becomes available. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling ML094

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the personal protective equipment (PPE) and handling procedures for ML094 based on general laboratory safety principles for potent enzyme inhibitors. As a specific Safety Data Sheet (SDS) for this compound (CAS No. 844459-93-4) is not publicly available, a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound. The information below is intended to supplement, not replace, institutional safety protocols and professional judgment.

Immediate Safety and Hazard Assessment

This compound is identified as a potent and selective inhibitor of human 15-lipoxygenase-1. While specific toxicity data is unavailable, its biological potency necessitates cautious handling to prevent accidental exposure. The synthesis of related compounds involves reagents that are known to be hazardous, suggesting that this compound should be treated as a potentially hazardous substance.

Assumed Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Unknown Long-term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize all potential routes of exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the designated work area.
Eye/Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation.
Body Protection Laboratory Coat and Disposable GownA clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the solid form of this compound to prevent inhalation of airborne particles. For solutions, a respirator with an organic vapor cartridge may be necessary, depending on the solvent and the specifics of the procedure. A full-face respirator provides both respiratory and eye protection.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times.

Experimental Protocols: Handling and Operational Plan

3.1. Designated Work Area:

  • All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood.

  • The work area should be clearly labeled with a "Potent Compound Handling Area" sign.

  • Access to this area should be restricted to trained personnel.

3.2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a powder containment hood.

  • Use anti-static weighing paper or a tared container to minimize the dispersal of powder.

  • Handle all equipment that comes into contact with this compound (spatulas, weigh boats, etc.) with care to avoid contamination of surrounding surfaces.

  • Clean all equipment thoroughly after use, collecting all residues for disposal as hazardous waste.

3.3. Solution Preparation:

  • Prepare solutions of this compound in a chemical fume hood.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.

3.4. Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Wear appropriate PPE, including a respirator, before attempting to clean the spill.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.

  • Clean: Carefully collect all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect all solid this compound, contaminated consumables (gloves, weigh paper, paper towels), and empty containers in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all solutions containing this compound and any solvents used for cleaning in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling start Start: Assess Task-Specific Hazards task What is the physical form of this compound? start->task solid Solid (Powder) task->solid liquid Liquid (Solution) task->liquid resp_protection Wear N95 or higher-rated respirator solid->resp_protection no_resp_needed Respirator with organic vapor cartridge may be needed based on solvent and procedure liquid->no_resp_needed hand_protection Wear double nitrile gloves resp_protection->hand_protection no_resp_needed->hand_protection eye_protection Wear chemical splash goggles hand_protection->eye_protection face_protection_check Is there a splash or aerosol risk? eye_protection->face_protection_check face_shield Wear a face shield over goggles face_protection_check->face_shield Yes body_protection Wear lab coat and disposable gown face_protection_check->body_protection No face_shield->body_protection foot_protection Wear closed-toe shoes body_protection->foot_protection end_ppe PPE selection complete foot_protection->end_ppe Disposal_Plan_Workflow Figure 2: Disposal Plan for this compound Waste start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., gloves, weigh paper, excess compound) waste_type->solid_waste liquid_waste Liquid Waste (e.g., solutions, cleaning solvents) waste_type->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste solid_disposal Collect in a labeled, sealed hazardous waste container for solids solid_waste->solid_disposal liquid_disposal Collect in a labeled, sealed hazardous waste container for liquids liquid_waste->liquid_disposal sharps_disposal Dispose of in a designated hazardous sharps container sharps_waste->sharps_disposal end_disposal Waste properly segregated and contained solid_disposal->end_disposal liquid_disposal->end_disposal sharps_disposal->end_disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML094
Reactant of Route 2
Reactant of Route 2
ML094

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.